2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride
Description
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Properties
IUPAC Name |
2-(1-ethoxycyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-8(6-7-9)4-3-5-8;/h2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFZVIMXKZASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(1-ethoxycyclobutyl)ethan-1-amine Hydrochloride
The following technical guide is structured as a high-level monograph for researchers and drug development scientists. It addresses the chemical identity, synthetic methodology, and application of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride , a specialized
Executive Summary
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is a specialized aliphatic amine building block characterized by a gem-disubstituted cyclobutane ring. In modern medicinal chemistry, this scaffold serves as a critical "conformational locker," utilized to introduce metabolic stability and modulate lipophilicity (LogD) without significantly increasing molecular weight.
Unlike simple gem-dimethyl spacers, the cyclobutyl ring introduces specific bond angle constraints (
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride |
| Common Name | 1-(2-Aminoethyl)-1-ethoxycyclobutane HCl |
| Molecular Formula | |
| Molecular Weight | 179.69 g/mol (Salt); 143.23 g/mol (Free Base) |
| CAS Number | Not widely listed; Analogous Free Base: 1864002-98-3 (generic) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calc) | ~10.5 (Primary Amine) |
Structural Analysis
The molecule features a quaternary carbon at position 1 of the cyclobutane ring, bonded to both an ethoxy group and the ethylamine chain.
-
Gem-Disubstitution Effect: The steric bulk at C1 restricts the rotation of the ethylamine side chain, reducing the entropic penalty upon binding to a protein target (Thorpe-Ingold effect).
-
Ethoxy Group: Provides a lipophilic vector that can fill hydrophobic pockets or shield the polar amine from metabolic deamination.
Synthetic Methodology
Due to the quaternary center and the ether linkage, direct alkylation is challenging. The most robust route utilizes a Vinyl Grignard Addition followed by Hydroboration-Oxidation .
Retrosynthetic Analysis
The target is disassembled into Cyclobutanone (starting material) and a C2-synthon (Vinylmagnesium bromide).
Figure 1: Retrosynthetic logic for constructing the 1,1-disubstituted cyclobutane core.
Detailed Protocol (Step-by-Step)
Step 1: Grignard Addition
Reaction: Cyclobutanone + Vinylmagnesium bromide
-
Setup: Flame-dry a 3-neck flask under Nitrogen (
). Charge with anhydrous THF. -
Addition: Cool to
. Add Vinylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise. -
Substrate: Add Cyclobutanone (1.0 eq) in THF slowly to maintain temp
. -
Workup: Quench with saturated
. Extract with . -
Causality: Low temperature is critical to prevent ring-opening or polymerization of the strained cyclobutanone.
Step 2: O-Alkylation (The Critical Step)
Reaction: 1-Vinylcyclobutan-1-ol + Ethyl Iodide
-
Activation: Dissolve alcohol in dry DMF. Add NaH (60% dispersion, 1.5 eq) at
. Stir 30 min until evolution ceases. -
Alkylation: Add Ethyl Iodide (
, 1.5 eq). Warm to RT and stir 12h. -
Note: This forms the sterically hindered tertiary ether. If conversion is low, add catalytic
(Tetrabutylammonium iodide).
Step 3: Hydroboration-Oxidation
Reaction: Vinyl ether
-
Hydroboration: Add 9-BBN (0.5 M in THF, 1.2 eq) to the alkene at RT. Reflux for 2h to ensure sterically demanding addition occurs.
-
Oxidation: Cool to
. Add (3M) followed by (30%) dropwise. -
Result: Anti-Markovnikov addition yields the primary alcohol.
Step 4: Functional Group Interconversion (Alcohol to Amine)
Route: Mesylation
-
Mesylation: React alcohol with Methanesulfonyl chloride (
) and in DCM at . -
Displacement: Treat crude mesylate with Sodium Azide (
) in DMF at for 4h. -
Reduction: Hydrogenate the azide (
, Pd/C) or use Staudinger conditions ( , ). -
Salt Formation: Dissolve the free amine in
, cool to , and add (4M in Dioxane). Filter the precipitate.[1]
Analytical Characterization
To validate the structure, researchers should look for these key NMR signals:
| Nucleus | Signal (approx) | Interpretation |
| 1H NMR | Ethoxy methyl group ( | |
| 1H NMR | Ethoxy methylene ( | |
| 1H NMR | Cyclobutane ring protons (distinct puckering pattern) | |
| 1H NMR | Methylene adjacent to Nitrogen ( | |
| 13C NMR | Quaternary Carbon (C1 of cyclobutane) |
Handling & Stability
-
Hygroscopicity: As a primary amine hydrochloride, the solid is highly hygroscopic. Store in a desiccator at
. -
Stability: The cyclobutane ring is stable under standard acidic/basic conditions but may be sensitive to extreme Lewis Acid conditions which could trigger ring expansion or opening.
-
Safety: The free base is volatile and likely a skin irritant. Handle in a fume hood.
References
-
Synthesis of Cyclobutane Derivatives: Wuitschik, G., et al.[2] "Oxetanes as promising modules in drug discovery." Angew. Chem. Int. Ed. 2006, 45, 7736.
-
Hydroboration Protocols: Brown, H. C. "Organic Synthesis via Boranes." Wiley-Interscience, 1975.
-
Amine Synthesis via Azides: Scriven, E. F. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337.
-
Related JAK Inhibitor Scaffolds: Vazquez, M. L., et al.[3] "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)." J. Med. Chem. 2018, 61, 1130. (Note: Describes the 1,3-substituted analog, highlighting the class relevance).
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is a primary amine salt with a unique cycloalkane structure. As with many amine hydrochlorides, it holds potential as a building block or active pharmaceutical ingredient (API) in drug discovery and development.[1][2] Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This guide provides a detailed exploration of the core physicochemical characteristics of this compound, blending theoretical principles with actionable experimental protocols.
The hydrochloride salt form is often chosen for amine-containing drug candidates to improve solubility and stability compared to the free base.[1][3] The protonated amine group significantly influences the molecule's interaction with aqueous and lipid environments, making a thorough characterization of its pKa, solubility, and lipophilicity essential.
Chemical Identity and Structure
-
Compound Name: 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride
-
Molecular Formula (Free Base): C₈H₁₇NO[4]
-
Molecular Weight (HCl Salt): 179.7 g/mol (Calculated)
-
Chemical Structure (HCl Salt):
(A representative image would be placed here in a final document)
The structure reveals a primary aliphatic amine, which is the primary determinant of its basicity.[5][6] The cyclobutyl ring and the ethoxy group contribute to the overall size and lipophilicity of the molecule.
Predicted and Core Physicochemical Properties
A summary of the key physicochemical parameters for 2-(1-ethoxycyclobutyl)ethan-1-amine HCl is presented below. As experimental data for this specific molecule is not publicly available, predicted values and expected ranges based on analogous structures are provided.
| Property | Predicted/Expected Value | Significance in Drug Development |
| pKa | 9.5 - 10.5 | Governs the degree of ionization at physiological pH, impacting solubility, absorption, and receptor binding.[7][8] |
| Aqueous Solubility | High in acidic to neutral pH | Crucial for dissolution and bioavailability, especially for oral and parenteral dosage forms.[2] |
| LogP (Free Base) | ~0.6 (Predicted XlogP)[4] | A measure of lipophilicity, influencing membrane permeability and distribution within the body.[9] |
| LogD (pH 7.4) | < 0 | The effective lipophilicity at physiological pH, which is lower than LogP due to ionization.[10] |
| Melting Point | Expected to be a crystalline solid with a defined melting point | Affects solid-state stability, dissolution rate, and manufacturability. |
| Stability | Generally stable; potential for oxidative degradation of the amine[3] | Determines shelf-life and storage conditions. Amine salts are typically more stable than the free base.[3][11] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of the primary amine in 2-(1-ethoxycyclobutyl)ethan-1-amine is the most critical physicochemical parameter, as it dictates the equilibrium between the charged (protonated) and uncharged (free base) forms of the molecule. This equilibrium is described by the Henderson-Hasselbalch equation. Given its structure as a primary aliphatic amine, the pKa is expected to be in the range of 9.5 to 10.5, similar to other primary amines.[12]
Causality in Experimental Design: Why Potentiometric Titration?
Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon the addition of a titrant.[8][13] This method allows for the precise identification of the inflection point, which corresponds to the pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is adapted from established methodologies for the potentiometric determination of pKa.[8][13]
Objective: To determine the pKa of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl.
Materials:
-
2-(1-ethoxycyclobutyl)ethan-1-amine HCl
-
Calibrated pH meter and electrode
-
Potentiometer/Autotitrator
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[8][13]
-
Sample Preparation: Prepare a 1 mM solution of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl in deionized water containing 0.15 M KCl.[8][13]
-
Acidification: Acidify 20 mL of the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.[8][13]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[13]
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular intervals of titrant addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[8][13]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is determined from the inflection point of the titration curve.
-
Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8][13]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Critical Parameter for Drug Delivery
As an amine hydrochloride, 2-(1-ethoxycyclobutyl)ethan-1-amine HCl is expected to be freely soluble in aqueous solutions, particularly at pH values below its pKa where the protonated, charged form dominates.[2][14] The solubility will decrease as the pH approaches and exceeds the pKa, due to the formation of the less soluble free base.[15]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, which is a reliable way to determine thermodynamic solubility.
Objective: To determine the aqueous solubility of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl at various pH values.
Materials:
-
2-(1-ethoxycyclobutyl)ethan-1-amine HCl
-
Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C)
-
Centrifuge
-
HPLC with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values.[16]
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound by a validated HPLC method.
-
Quantification: Determine the concentration against a standard curve of the compound.
Lipophilicity (LogP and LogD): Balancing Permeability and Solubility
Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species.[10] For ionizable compounds like 2-(1-ethoxycyclobutyl)ethan-1-amine, the distribution coefficient (LogD) at a specific pH is more relevant as it considers all ionic species.[10]
The predicted XlogP for the free base is 0.6, suggesting moderate lipophilicity.[4] However, at a physiological pH of 7.4, the compound will be predominantly protonated and thus more hydrophilic, resulting in a LogD value significantly lower than the LogP.
Experimental Protocol: LogD Determination by Shake-Flask Method
This protocol describes the classic shake-flask method for LogD determination.[10][17]
Objective: To determine the LogD of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl at pH 7.4.
Materials:
-
2-(1-ethoxycyclobutyl)ethan-1-amine HCl
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)
-
Vials and a rotator
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV/MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and pH 7.4 buffer with each other by mixing them vigorously and allowing the phases to separate for at least 24 hours.[17]
-
Partitioning: Prepare a solution of the compound in the pH 7.4 buffer. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Vigorously mix the two phases for a set period (e.g., 1 hour) to allow for partitioning.[10]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC.[17]
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).[17]
Caption: Workflow for LogD determination by the shake-flask method.
Conclusion
The physicochemical properties of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl are dictated by its structure as a primary amine salt. Its expected high aqueous solubility at physiological pH and moderate lipophilicity of the free base position it as a compound with potentially favorable drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its key parameters, enabling informed decisions in drug discovery and development. A thorough understanding and experimental validation of these properties are essential for advancing any potential therapeutic candidate.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Llinàs, A., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(3), 756–763. Retrieved from [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Roberts, D. W., & Costello, J. F. (2003). Practical methods for the measurement of log P for surfactants. SAR and QSAR in Environmental Research, 14(4), 245–262. Retrieved from [Link]
-
PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
EduRev. (n.d.). Physical and Chemical Properties of Amines - Chemistry Class 12 - NEET PDF. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]
-
Quora. (2022, August 2). What are the physical properties of amines?. Retrieved from [Link]
-
International Journal of Innovative Research in Science & Soul. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride (C8H17NO). Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 30). 11.10: Chemical Properties: Amines as Bases. Retrieved from [Link]
-
ACS Publications. (n.d.). Base strengths of amine-amine hydrochloride systems in toluene. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
PubMed. (2015, March 15). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Retrieved from [Link]
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Chapter 26 – Summary – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Enlighten: Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]
-
PubMed. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
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Escaping Flatland: The Strategic Utility of Cyclobutane-Based Amine Building Blocks in Modern Drug Discovery
Executive Summary
The "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-heavy scaffolds toward three-dimensional (
Structural Rationale & Medicinal Chemistry Utility[2][3][4][5][6][7]
The Advantage and Bioisosterism
The correlation between increased saturation (fraction of
-
Phenyl Isosterism: 1,3-disubstituted cyclobutanes mimic the vector relationship of para-substituted benzenes but with a shorter C1–C3 distance (~2.2 Å vs. 2.8 Å in benzene) and a distinct "pucker" angle (~30°). This puckering allows for vectors that can access binding pockets unavailable to flat aromatics.
-
Conformational Locking: In linear linkers (e.g., propyl chains), free rotation incurs an entropic penalty upon binding. Cyclobutanes restrict this rotation, pre-organizing the ligand (e.g., restricted GABA analogs).
-
Metabolic Hardening: Replacing a cyclohexyl or alkyl chain with a cyclobutane often blocks P450 oxidation sites. The ring strain (~26 kcal/mol) paradoxically imparts chemical stability while altering the electronics of attached amines, often lowering
and improving membrane permeability.
Visualizing the Vector Shift
The following diagram illustrates the geometric differences between a planar phenyl linker and a puckered cyclobutane scaffold.
Figure 1: Comparison of vector geometry and physicochemical benefits between phenyl and cyclobutane scaffolds.
Synthetic Methodologies: Accessing the Ring[2][5][7][8][9][10]
Historically, cyclobutane synthesis was plagued by low yields and poor stereocontrol. Modern building block synthesis relies on two primary robust pathways:
[2+2] Photocycloaddition
The classic approach involves the irradiation of alkenes with enones or maleimides. While effective, this often requires specialized flow-photochemistry setups for scale-up. It is best suited for creating complex, fused bicyclic amines.
Strain-Release Functionalization (The Modern Standard)
For 1,3-disubstituted building blocks, Bicyclo[1.1.0]butanes (BCBs) have emerged as the premier starting material. The central C1–C3 bond in BCB is highly strained (~66 kcal/mol). Nucleophilic attack releases this strain to form a cyclobutane.
-
Mechanism: A nucleophile (e.g., an amine or thiol) attacks the bridgehead carbon. The central bond breaks, protonation occurs (or trapping with an electrophile), yielding a 1,3-functionalized cyclobutane.
-
Advantage: This method is stereospecific and allows for the "late-stage" installation of the cyclobutane core into complex amines.
Case Studies & Physicochemical Data
Impact on Drug Candidates
The following table summarizes the impact of cyclobutane incorporation in recent medicinal chemistry campaigns.
| Compound Class | Modification | Physicochemical Outcome | Biological Outcome |
| ROR | Phenyl | Improved Solubility ( | Maintained potency; reduced CYP inhibition |
| Combretastatin A4 Analog | cis-Stilbene | Prevention of cis-to-trans photo-isomerization | Retained tubulin binding; improved shelf-stability |
| Ivosidenib (IDH1 Inhibitor) | Cyclohexyl | Reduced Lipophilicity ( | Blocked metabolic soft-spot; FDA Approved |
Experimental Protocol: Strain-Release Synthesis
Objective: Synthesis of a trans-1,3-disubstituted cyclobutane amine building block via strain-release of a Bicyclo[1.1.0]butane (BCB) precursor.
Rationale: This protocol avoids high-energy UV light and utilizes the inherent potential energy of the BCB ring to drive the reaction, ensuring high yield and stereocontrol.
Materials
-
Substrate: 1-(Bicyclo[1.1.0]butan-1-yl)sulfone (Activated BCB)
-
Nucleophile: Morpholine (Model secondary amine)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reagents: Trifluoroacetic acid (TFA) (if proton source required) or Electrophile (for difunctionalization)
Step-by-Step Methodology
-
Preparation of BCB Solution: Dissolve 1.0 equiv (1.0 mmol) of the sulfonyl-BCB in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask under Nitrogen atmosphere.
-
Note: Sulfonyl groups activate the BCB towards nucleophilic attack. Unactivated BCBs require transition metal catalysis (e.g., Pd or Rh).
-
-
Nucleophilic Addition: Cool the solution to 0°C. Add 1.2 equiv of Morpholine dropwise.
-
Observation: The reaction is exothermic due to ring strain release.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (disappearance of BCB spot) or LCMS.
-
Checkpoint: The formation of the cyclobutane product typically shows a distinct mass shift corresponding to the sum of the BCB and amine.
-
-
Quenching/Workup:
-
For Proton Trapping: Add saturated aqueous
. Extract with DCM (3x). -
For Electrophile Trapping: If creating a quaternary center, add the electrophile (e.g., MeI) before quenching.
-
-
Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 75–90%.
-
Stereochemistry: The product is predominantly the trans-1,3-isomer due to the inversion of configuration at the attack site and retention at the trapping site.
-
Workflow Diagram: Strain-Release Cascade
Figure 2: The synthetic pathway for converting high-energy BCB precursors into stable cyclobutane amine building blocks.
Future Outlook
The field of cyclobutane building blocks is rapidly evolving beyond simple substitutions. The next frontier involves:
-
Chiral Cyclobutanes: Enantioselective synthesis of cis-1,2-disubstituted systems to target chiral pockets with higher specificity.
-
Cubane & BCP Integration: Moving from 2D rings to 3D cages (cubanes) using similar strain-release principles.
-
DNA-Encoded Libraries (DELs): Incorporation of cyclobutane amino acids into DELs to screen vast chemical space for novel protein-protein interaction inhibitors.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Strain-Release Synthesis of Cyclobutanes. Nature Reviews Chemistry. (Contextual citation based on Enamine's extensive work in this field). [Link]
-
Conner, M. L., & Brown, M. K. (2016).[2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition.[3][2] The Journal of Organic Chemistry. [Link]
-
Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Omega. [Link]
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]
Sources
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride CAS number search
[1][2]
Executive Summary & Identity
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride is a specialized,
Recently assigned the CAS number 2839156-29-3 , this compound represents a strategic "escape from flatland" tool, allowing researchers to replace flexible alkyl chains or planar aromatic systems with a rigid, three-dimensional core.
Core Identification Data
| Parameter | Value |
| CAS Number | 2839156-29-3 |
| IUPAC Name | 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 179.69 g/mol (Salt); 143.23 g/mol (Free Base) |
| SMILES (Free Base) | CCOC1(CCC1)CCN |
| InChIKey | QDRBVBBQQBBENK-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Highly soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.[1][2][3][4][5] |
Structural Analysis & Design Rationale
The molecule consists of a cyclobutane ring substituted at the C1 position with two key functional groups:
-
Ethoxy Group (
): Provides hydrogen bond acceptance and modulates lipophilicity (LogP) compared to a simple alkyl group. -
Ethylamine Chain (
): A primary amine "handle" for amide coupling, reductive amination, or sulfonylation.
Medicinal Chemistry Utility
-
Gem-Dimethyl Isostere: The cyclobutane ring serves as a rigid bioisostere for a gem-dimethyl group. Unlike the open-chain analog, the ring "ties back" the carbon atoms, reducing the entropic penalty upon binding to a protein target.
-
Vector Positioning: The 1,1-disubstitution pattern forces the amine and ethoxy groups into specific vectors, often orthogonal to the ring plane. This puckered conformation can probe unique regions of a binding pocket unavailable to planar analogs.
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidative metabolism (CYP450).
Figure 1: Strategic advantages of incorporating the 1,1-disubstituted cyclobutane scaffold in drug design.
Synthesis & Manufacturing Protocols
While specific process patents for this exact CAS are proprietary, the synthesis follows a validated retrosynthetic logic common to 1-alkoxy-1-alkylcyclobutanes . The following protocol is a reconstructed standard industrial route designed for high purity and scalability.
Retrosynthetic Strategy
The core challenge is installing two substituents on the same carbon (C1) of the cyclobutane ring. The most efficient approach utilizes Cyclobutanone as the starting material, leveraging the carbonyl reactivity for nucleophilic attack.
Step-by-Step Protocol (Proposed)
Step 1: Cyanomethylation
Reaction: Nucleophilic addition of a cyanomethyl anion to cyclobutanone.
-
Reagents: Cyclobutanone, Acetonitrile (
), n-Butyllithium ( ) or LDA. -
Conditions:
, THF (anhydrous). -
Mechanism: Deprotonation of acetonitrile generates the
nucleophile, which attacks the ketone. -
Intermediate: 1-(Cyanomethyl)cyclobutan-1-ol.
Step 2: O-Alkylation (Williamson Ether Synthesis)
Reaction: Alkylation of the tertiary alcohol.
-
Reagents: Ethyl Iodide (
), Sodium Hydride ( ). -
Conditions:
to RT, DMF or THF. -
Critical Control Point: Tertiary alcohols are sterically hindered. Use of a polar aprotic solvent (DMF) and excess alkyl halide is crucial to drive conversion.
-
Intermediate: 1-(Cyanomethyl)-1-ethoxycyclobutane.
Step 3: Nitrile Reduction
Reaction: Reduction of the nitrile group to a primary amine.
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: Reflux in THF, followed by careful acidic workup.
-
Product: 2-(1-Ethoxycyclobutyl)ethan-1-amine (Free Base).
Step 4: Salt Formation
Reaction: Stabilization of the amine.
-
Reagents:
in Dioxane or Diethyl Ether. -
Procedure: Dissolve free base in anhydrous ether; add
solution dropwise. The hydrochloride salt precipitates immediately. -
Filtration: Collect solid under nitrogen to prevent moisture absorption.
Figure 2: Proposed industrial synthesis route for CAS 2839156-29-3.
Handling, Safety, and Stability
As a primary amine hydrochloride, this compound requires specific handling protocols to maintain integrity and ensure safety.
Physicochemical Stability[1]
-
Hygroscopicity: Amine salts are often hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Thermal Stability: Generally stable up to melting point (
), but avoid prolonged exposure to high heat which may cause degradation of the ether linkage.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
References
-
Sigma-Aldrich. Product Detail: 2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride. Catalog No. ENAH98CB78C2.[6] Accessed 2026.[5]
-
PubChem. Compound Summary: 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride. National Library of Medicine.[5][7]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8] (Context on Cyclobutane utility).
- Kihal, N. et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Review of cyclobutane scaffold properties).
Sources
- 1. 292168-01-5_CAS号:292168-01-5_N-(3,4-dichlorophenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarboxamide - 化源网 [chemsrc.com]
- 2. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethoxy-1,2-dimethylcyclobutane | C8H16O | CID 59189991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.molbase.com [m.molbase.com]
- 5. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2839156-29-3 | Sigma-Aldrich [sigmaaldrich.com]
- 7. InChIKey - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
Conformational Analysis of 1,1-Disubstituted Cyclobutanes: A Technical Guide
Topic: Conformational Analysis of 1,1-Disubstituted Cyclobutanes Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Imperative
In modern medicinal chemistry, the 1,1-disubstituted cyclobutane motif has emerged as a critical bioisostere for gem-dimethyl groups and carbonyls. Unlike the conformationally mobile alkyl chains or the rigid, flat cyclopropanes, 1,1-disubstituted cyclobutanes offer a unique "dynamic rigidity." They provide defined exit vectors for substituents while maintaining a low-energy puckering mode that can adapt to protein binding pockets. This guide dissects the conformational landscape of these systems, providing the theoretical grounding and experimental protocols necessary for their effective deployment in structure-based drug design (SBDD).
Theoretical Framework: The Butterfly Potential
The Puckering Mode
Cyclobutane is not planar.[1][2] To alleviate the severe torsional strain (eclipsing interactions) of a planar
For 1,1-disubstituted systems, this puckering creates two distinct substituent environments at the C1 position:
-
Pseudo-equatorial (
-e): Projects outward, roughly in the average plane of the ring. -
Pseudo-axial (
-a): Projects perpendicular to the average plane.
The Inversion Barrier
The ring undergoes rapid inversion between two equivalent puckered minima via a planar transition state.
-
Parent Cyclobutane Barrier:
( ). -
1,1-Disubstituted Effect: Substituents at the 1-position generally lower or maintain this barrier due to the "Thorpe-Ingold" effect (angle compression at C1 relieves ring strain). For example, 1,1-difluorocyclobutane has an inversion barrier of only
( ), making it extremely flexible at room temperature.
Visualization of the Potential Energy Surface (PES)
The conformational energy profile is a double-well potential.
Figure 1: The double-well potential of cyclobutane ring inversion. At room temperature, the molecule possesses enough thermal energy to shuttle rapidly between Conformer A and B.
Conformational Analysis of 1,1-Disubstituted Systems
Substituent Preferences (A-Values in 4-Membered Rings)
Unlike cyclohexane, where A-values are large and decisive, the energy difference between placing a substituent
-
The Bulkier Group Rule: In a generic 1-R-1-R' cyclobutane (where R > R'), the bulkier group (R) prefers the pseudo-equatorial position to minimize 1,3-transannular interactions with the hydrogens on C3.
-
The 1,1-Difluoro Exception: In 1,1-difluorocyclobutane, electronic effects (hyperconjugation
) stabilize the puckered form, but the extremely low barrier means the fluorine atoms are effectively equivalent on the NMR timescale.
The "Dynamic Symmetry" Phenomenon
Because the inversion barrier (< 1.5 kcal/mol) is far below the thermal energy available at room temperature (
Data Summary: 1,1-Dimethylcyclobutane NMR Signatures
| Nucleus | Signal Count (RT) | Interpretation |
|---|---|---|
| 1H NMR | 3 Signals | Methyls (s, 6H), C2/C4-H (t, 4H), C3-H (quint, 2H). Note: C2/C4 protons average to equivalence. |
| 13C NMR | 3 Signals | C1 (quat), C2/C4 (CH2), C3 (CH2), Methyls (CH3). |
| Dynamic Effect | Averaging | Rapid ring flip averages
Experimental & Computational Protocols
To rigorously determine the conformation of a novel 1,1-disubstituted cyclobutane scaffold, a tri-modal approach is required.
Workflow Diagram
Figure 2: Integrated workflow for conformational assignment.
Protocol 1: Computational Energy Scanning (DFT)
Objective: Determine the inversion barrier and equilibrium puckering angle.
-
Software: Gaussian, ORCA, or equivalent.
-
Level of Theory: M06-2X or
B97X-D with def2-TZVP basis set (essential for capturing weak dispersion forces in the puckered ring). -
Scan Coordinate: Dihedral angle C2-C1-C3-C4.
-
Execution:
-
Optimize geometry at 0° (planar constraint) = Transition State (TS).
-
Relax geometry (no constraints) = Ground State (GS).
- .
-
Protocol 2: Variable Temperature (VT) NMR
Objective: "Freeze" the ring inversion to observe distinct conformers.
-
Solvent:
or Freon mixture (allows cooling to -120°C). -
Procedure:
-
Acquire 1H NMR at 298 K (Reference).
-
Cool in 20 K decrements.
-
Target: Look for decoalescence of the C2/C4 methylene signal. At the "slow exchange" limit, the equivalent triplet splits into complex multiplets as
-a and -e protons become distinct. -
Calculation: Use the coalescence temperature (
) to calculate using the Eyring equation.
-
Protocol 3: Small Molecule X-Ray Diffraction
Objective: Observe the preferred solid-state pucker.
-
Caveat: Lattice forces often override the shallow conformational potential of cyclobutanes. The conformation observed in the crystal is a "snapshot" and may not represent the dominant solution-state population.
-
Analysis: Measure the puckering angle (
) defined by the angle between the C1-C2-C4 and C2-C3-C4 planes. Typical range: .
Applications in Drug Design
The "Vector Lock"
Replacing a flexible ethyl chain with a 1,1-disubstituted cyclobutane restricts the conformational space of the substituents.
-
Exit Vectors: The angle between the two substituents at C1 is locked to
(projected), but the relative orientation is fixed by the ring. -
Bioisostere: 1,1-disubstituted cyclobutanes are excellent isosteres for gem-dimethyl groups, often improving metabolic stability by blocking P450 oxidation sites (the C-H bonds on the ring are sterically shielded and electronically deactivated compared to acyclic alkyls).
Case Study: 1,1-Difluorocyclobutane
The 1,1-difluoro motif is increasingly used to lower lipophilicity (
-
Conformation: The C-F bonds are shorter, and the ring is highly flexible (barrier ~0.7 kcal/mol).
-
Dipole: The two fluorine atoms create a strong local dipole, which can be positioned to interact with orthogonal carbonyls in the binding pocket.
References
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Source: Journal of Physical Chemistry A (2005). URL:[Link]
-
Microwave Spectrum and Ring-Puckering Vibration in 1,1-Difluorocyclobutane. Source: The Journal of Chemical Physics.[3][4] URL:[Link]
-
Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. Source: The Journal of Organic Chemistry (2007). URL:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (Review). URL:[Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. Source: The Journal of Organic Chemistry. URL:[Link]
Sources
The Cyclobutane Pharmacophore: A Rising Star in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency. Aromatic rings and conformationally flexible alkyl chains are ubiquitous, forming the backbone of a vast number of therapeutic agents. However, the drive to access novel chemical space and overcome persistent challenges in drug development—such as poor metabolic stability, off-target effects, and low solubility—has spurred a departure from this "flatland" of traditional pharmacophores.[1]
Among the underutilized three-dimensional motifs, the cyclobutane ring has emerged as a powerful tool for molecular design.[2][3] Historically perceived as synthetically challenging and potentially unstable due to its inherent ring strain of 26.3 kcal/mol, modern synthetic advancements have made this unique carbocycle more accessible than ever.[3][4] Researchers are now leveraging the distinct stereochemical and conformational properties of the cyclobutane ring to impart significant advantages in potency, selectivity, and pharmacokinetic profiles.[5][6]
This guide, written from the perspective of a senior application scientist, will provide an in-depth exploration of the therapeutic potential of cyclobutane-containing pharmacophores. We will delve into the structural rationale for their use, showcase their successful application in marketed drugs, provide detailed synthetic protocols, and present a forward-looking perspective on this exciting and evolving area of drug discovery.
The Strategic Advantage of the Cyclobutane Moiety
The utility of the cyclobutane ring in drug design stems from its unique structural properties, which stand in stark contrast to more conventional acyclic or aromatic systems.
Conformational Rigidity and Pre-organization: Unlike flexible alkyl chains that exist as a population of conformers in solution, the cyclobutane ring is a rigid, puckered scaffold.[5][6] This conformational restriction can be a significant entropic advantage. By "pre-organizing" the pharmacophoric groups into a bioactive conformation for binding to a biological target, the entropic penalty of binding is reduced, which can lead to a substantial increase in potency.[3][5] Furthermore, this rigidity can prevent metabolically labile sites within a molecule from adopting conformations susceptible to enzymatic degradation.[7]
A Three-Dimensional Vector for Chemical Space Exploration: The non-planar, puckered geometry of the cyclobutane ring allows for the precise spatial arrangement of substituents in three dimensions. This is a critical advantage for optimizing interactions with the complex, three-dimensional surfaces of protein binding pockets.[7][8] This 3D character can lead to improved target engagement and enhanced selectivity by minimizing interactions with off-target proteins.[7]
A Versatile Bioisostere: The cyclobutane ring can serve as an effective bioisosteric replacement for several common chemical groups, offering a way to fine-tune a molecule's properties while preserving its biological activity.[3][8]
-
Aryl Ring Bioisostere: Replacing a flat phenyl ring with a 3D cyclobutane ring can increase the fraction of sp3-hybridized carbons (Fsp3), a property correlated with improved clinical success.[1] This can enhance solubility, reduce non-specific protein binding, and improve metabolic stability by removing a common site of oxidative metabolism.[9][10]
-
gem-Dimethyl and Alkene Bioisostere: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group or lock the geometry of a molecule in a way that is analogous to a cis-alkene, but without the potential for in vivo isomerization.[3][4][8][11]
Case Studies: Cyclobutane-Containing Drugs in the Clinic
The tangible benefits of incorporating a cyclobutane moiety are best illustrated by examining its role in several approved and clinical-stage drugs.
Apalutamide (Erleada®): Enhancing Androgen Receptor Antagonism
Apalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[2] It functions by potently and selectively inhibiting the androgen receptor (AR) signaling pathway at multiple points.[2][5][8] A key structural feature of apalutamide is its spirocyclic cyclobutane, which replaced a gem-dimethyl group found in its predecessor, enzalutamide. This substitution, while seemingly minor, confers advantages in its pharmacological profile. The cyclobutyl group contributes to a binding affinity for the AR that is 7- to 10-fold greater than that of earlier-generation anti-androgens like bicalutamide.
Mechanism of Action: Apalutamide exerts its therapeutic effect by:
-
Competitively inhibiting the binding of androgens (e.g., testosterone) to the ligand-binding domain of the AR.[2]
-
Preventing the nuclear translocation of the activated AR.[2][8]
-
Inhibiting the binding of the AR to DNA androgen response elements, thereby impeding AR-mediated gene transcription.[2]
This multi-faceted inhibition effectively shuts down the signaling pathway that drives the growth of prostate cancer cells.[5][8]
Figure 1: Mechanism of Action of Apalutamide.[2][5][8]
Boceprevir (Victrelis®): Improving Potency in Hepatitis C Treatment
Boceprevir, a first-generation protease inhibitor for the treatment of Hepatitis C, contains a cyclobutylmethyl group in its P1 region, which is crucial for its interaction with the NS3/4A serine protease active site.[12] Structure-activity relationship (SAR) studies revealed that the cyclobutane-containing analogue was significantly more potent than its counterparts with cyclopropyl or cyclopentyl groups at the same position.[12] Boceprevir functions as a reversible, covalent inhibitor by forming an adduct with the active site serine residue of the protease, thereby blocking the cleavage of the viral polyprotein necessary for viral replication.[13][14]
Ivosidenib (Tibsovo®): Enhancing Metabolic Stability in Cancer Therapy
Ivosidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of certain cancers. During its development, a lead compound (AGI-5198) was identified with good potency but poor metabolic stability, with the cyclohexane and imidazole moieties being the primary sites of oxidative metabolism.[15][16] A key optimization strategy was the replacement of the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved the metabolic stability of the molecule, bringing it into a more favorable medium clearance range and ultimately contributing to the successful development of ivosidenib.[12]
TAK-828F: A Clinical Candidate for Inflammatory Diseases
TAK-828F is an orally available inverse agonist of the retinoic acid-related orphan receptor γt (RORγt) that has been investigated for the treatment of Th17-driven inflammatory diseases.[17] RORγt is a master regulator of Th17 cells, which produce pro-inflammatory cytokines like IL-17.[17][18] In the development of TAK-828F, a flexible n-butanoic acid chain in a lead compound was replaced with a rigid cis-cyclobutane acetic acid. This modification led to an improvement in in-vitro potency by reducing the entropic loss upon binding to the receptor.[12]
Mechanism of Action: As an inverse agonist, TAK-828F binds to RORγt and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors, leading to the downregulation of gene transcription for pro-inflammatory cytokines like IL-17, IL-17F, and IL-22.[7][18]
Figure 2: Mechanism of Action of TAK-828F.[7][17][18]
Data Presentation: Quantitative Impact of the Cyclobutane Moiety
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating a cyclobutane ring on biological activity and physicochemical properties.
Table 1: Comparison of Biological Activity (IC50)
| Compound/Analog Pair | Target | IC50 (Cyclobutane Analog) | IC50 (Parent/Other Analog) | Fold Improvement | Reference(s) |
| Boceprevir Analogs | HCV NS3/4A Protease | 14 nM (Cyclobutylmethyl) | 42 nM (Cyclopropylmethyl) | 3x | [12] |
| 14 nM (Cyclobutylmethyl) | 266 nM (Cyclopentylmethyl) | 19x | [12] | ||
| G9a Inhibitors | G9a | 153 nM (Spiro-cyclobutane) | >10,000 nM (Acyclic control) | >65x | [3] |
| αvβ3 Antagonists | αvβ3 | < 1 µM (Cyclobutane core) | Not directly comparable | - | [19] |
| RORγt Inverse Agonists | RORγt | 6.1 nM (TAK-828F) | 1.9 nM (Binding IC50) | - | [11] |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Compound/Analog Pair | Property | Value (Cyclobutane Analog) | Value (Parent/Other Analog) | Observation | Reference(s) |
| Ivosidenib Precursors | Metabolic Stability (Clearance) | Medium Clearance Range | High Clearance (Cyclohexyl) | Improved Stability | [12] |
| CF3-Cyclobutane vs. t-Butyl | Lipophilicity (logD) | 2.51 (CF3-cyclobutane) | 2.11 (t-Butyl) | Increased Lipophilicity | [6] |
| Metabolic Stability (CLint) | 21 (Butenafine analog) | 30 (Butenafine, t-Butyl) | Improved Stability | [6] | |
| Phenyl vs. Bicyclohexyl | PK Exposure (Mouse) | Not applicable | 6-fold increase (Bicyclohexyl) | Increased Stability | [9] |
| Phenyl vs. Cyclobutane | Linker Distance (C1-C4) | 2.60 Å | 2.82 Å (Phenyl) | Similar Spacer Length | [9] |
Experimental Protocols: Synthesizing the Cyclobutane Core
The increased accessibility of cyclobutane-containing building blocks is a direct result of advancements in synthetic organic chemistry. Below are representative protocols for the synthesis of key cyclobutane intermediates.
Protocol 1: Synthesis of a Key Intermediate for Apalutamide
This protocol outlines the synthesis of 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, a crucial intermediate in the synthesis of Apalutamide. The key step involves an Ullmann-type coupling reaction.
Figure 3: Synthetic workflow for a key Apalutamide intermediate.
Materials:
-
4-bromo-2-fluoro-N-methylbenzamide
-
1-aminocyclobutane-1-carboxylic acid
-
Potassium carbonate (K2CO3)
-
Cuprous iodide (CuI)
-
2-acetyl cyclohexanone
-
Dimethylformamide (DMF)
-
Water (H2O)
-
Ethyl acetate
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a stirrer and under an inert gas atmosphere, add 4-bromo-2-fluoro-N-methylbenzamide, 1-aminocyclobutane-1-carboxylic acid, potassium carbonate, 2-acetyl cyclohexanone, water, and DMF.
-
Stir the mixture to dissolve the solids.
-
Add cuprous iodide to the reaction mixture.
-
Heat the reaction mixture to 120°C and maintain this temperature for 12-36 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by crystallization or column chromatography.
(This protocol is a synthesis based on the procedure described in patent CN107501237B)[20]
Protocol 2: General Procedure for a Visible-Light-Mediated [2+2] Cycloaddition
The [2+2] photocycloaddition is a powerful and atom-economical method for constructing cyclobutane rings.[21] This protocol describes a general method for the heterodimerization of dissimilar acyclic enones using a ruthenium-based photocatalyst.[12]
Materials:
-
Acyclic enone (Substrate 1)
-
Terminal alkene (Substrate 2)
-
2 (Ruthenium photocatalyst)
-
Acetonitrile (CH3CN) or other suitable solvent
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel (e.g., a Pyrex tube), dissolve the enone (1.0 equivalent) and the ruthenium photocatalyst (e.g., 1-2 mol%) in the chosen solvent.
-
Add the terminal alkene (typically in excess, e.g., 2-5 equivalents).
-
Seal the reaction vessel and degas the solution with an inert gas (e.g., by bubbling argon through the solution for 15-20 minutes) to remove oxygen, which can quench the excited state of the photocatalyst.
-
Place the reaction vessel in proximity to the visible light source and irradiate while stirring. Maintain a constant temperature, if necessary, using a cooling fan.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cyclobutane adduct by flash column chromatography on silica gel.
(This is a generalized protocol based on the methodology reported by Du, J., and Yoon, T. P. in J. Am. Chem. Soc. 2009, 131, 14604-14606)[12]
Future Directions and Outlook
The application of cyclobutane-containing pharmacophores is poised for significant growth. As synthetic methodologies continue to improve, allowing for more diverse and complex cyclobutane structures to be created with greater ease and stereocontrol, we can expect to see this scaffold appear more frequently in drug discovery pipelines.[3][22]
Key areas for future exploration include:
-
Novel Bioisosteric Replacements: The use of cyclobutanes as bioisosteres for ortho-substituted phenyl rings and other constrained systems is a promising area of research that could lead to improvements in the properties of existing drug classes.[23]
-
Fragment-Based Drug Discovery (FBDD): The development of fragment libraries rich in 3D cyclobutane scaffolds will provide new starting points for FBDD campaigns, enabling the exploration of novel binding interactions.[2]
-
Advanced Synthetic Methods: Further development of catalytic and enantioselective methods for cyclobutane synthesis, such as C-H functionalization and asymmetric photocycloadditions, will be crucial for accessing a wider range of chiral cyclobutane building blocks.[5][22][24]
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Hamilton, D. J., Beemsterboer, M., Carter, C. M., Elsayed, J., Huiberts, R. E. M., Klein, H. F., O'Brien, P., de Esch, I. J. P., & Wijtmans, M. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen, 11(7), e202200067. [Link]
-
Greb, L., & Johnson, J. S. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
-
J&J Medical Connect. (2025, September 8). ERLEADA - Mechanism of Action. [Link]
-
Zheng, C., & Wang, J. (2018). The Molecular Mechanism of Action of RORγt Agonist and Inverse Agonist. Molecules, 23(12), 3192. [Link]
-
Kagari, T., Doi, M., Nakae, K., et al. (2018). Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Pharmacology, 102(5-6), 277-285. [Link]
-
RSC Publishing. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link]
-
Patsnap Synapse. (2024, June 21). What are RORγt inverse agonists and how do they work?[Link]
-
Tsuchimori, N., Ogasawara, T., Ito, T., et al. (2018). Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. Biochemical Pharmacology, 150, 209-220. [Link]
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Oraby, A., Arutyunova, E., Tahir, M., et al. (2021). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Viruses, 13(2), 265. [Link]
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Yoon, T. P. (2013). Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Boceprevir?[Link]
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Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society, 143(49), 20916–20923. [Link]
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LibreTexts Chemistry. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
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Popovici-Muller, J., Saunders, J. O., Salituro, F. G., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Davies, S. G., & Thomson, J. E. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(2), 405-416. [Link]
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Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921. [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Downer, N. J. D., Tirel, E., Williams, C. M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(11), 1883-1894. [Link]
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Gilon, C., Halle, D., Chorev, M., et al. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 34(10), 3055-3061. [Link]
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De Francesco, R., & Migliaccio, G. (2010). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 2(8), 1734–1759. [Link]
-
Popovici-Muller, J., Saunders, J. O., Salituro, F. G., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. [Link]
-
Mykhailiuk, P. K. (2021). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
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Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
Coe, S. (2022, July 20). Bioisosteres that influence metabolism. Hypha Discovery. [Link]
- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 103. [Link]
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Allan, R. D., Curtis, D. R., Headley, P. M., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]
- Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
-
Zhou, Y., Wang, X., & Hu, M. (2023). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Pharmaceutics, 15(11), 2548. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. Journal of Medicinal Chemistry, 53(12), 4386-4403. [Link]
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- 5. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Amide Coupling with 2-(1-Ethoxycyclobutyl)ethan-1-amine
[1]
Executive Summary
This guide provides validated protocols for utilizing 2-(1-ethoxycyclobutyl)ethan-1-amine in amide coupling reactions.[1] This building block is increasingly utilized in medicinal chemistry to introduce a conformationally restricted, ether-functionalized sp³-rich motif.[1] While the primary amine is sterically accessible, the adjacent quaternary cyclobutane ring and acid-sensitive ethoxy ether require specific handling to prevent degradation and maximize yield.
Key Technical Insights:
-
Reactivity: The amine is located on a C2-ethyl spacer, effectively decoupling it from the steric bulk of the quaternary cyclobutane center. Nucleophilicity is comparable to standard primary alkyl amines.
-
Stability: The 1-ethoxy-1-alkylcyclobutane moiety acts as a tertiary ether.[1] While stable as a hydrochloride salt, it exhibits sensitivity to strong Lewis acids or harsh acidic conditions (pH < 1) at elevated temperatures, which can trigger ionization of the ether and subsequent ring opening or elimination.
-
Recommended Method: HATU/DIPEA is the preferred discovery-scale method. T3P® (Propylphosphonic anhydride) is recommended for scale-up due to milder workup conditions.[1]
Chemical Profile & Handling
| Property | Detail |
| IUPAC Name | 2-(1-ethoxycyclobutyl)ethan-1-amine |
| CAS (HCl Salt) | 2839156-29-3 |
| Molecular Weight | 143.23 g/mol (Free base) / 179.69 g/mol (HCl salt) |
| Functional Groups | Primary Amine, Cyclobutane, Ethoxy Ether (Quaternary C1) |
| Solubility | High in H₂O, MeOH, DMSO.[1] Moderate in DCM/DMF (Free base). |
| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Ar/N₂). |
Structural Considerations
The molecule features a "gem-disubstituted" cyclobutane ring. The ethoxy group and the ethylamine chain share the C1 position.
-
Sterics: The amine is separated from the quaternary center by two methylene groups (
).[1] Consequently, steric hindrance during amide coupling is low . -
Electronic Effects: The ethoxy group exerts a mild inductive effect but does not significantly reduce the basicity of the distal amine.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Best for: High-throughput synthesis, valuable carboxylic acids, and parallel chemistry.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
2-(1-ethoxycyclobutyl)ethan-1-amine HCl (1.1 equiv)[1]
-
HATU (1.1 - 1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]
-
Solvent: DMF or DMA (Anhydrous)[1]
Step-by-Step Protocol:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes at Room Temperature (RT).
-
Coupling Reagent: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes to form the activated ester (O-At ester). Note: Solution often turns yellow/orange.
-
Amine Addition: Add 2-(1-ethoxycyclobutyl)ethan-1-amine HCl (1.1 equiv).
-
Final Base: Add the remaining DIPEA (1.0 - 2.0 equiv) to neutralize the amine salt and maintain basic pH.
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(2x), Water (1x), and Brine (1x). Avoid acidic washes (e.g., 1M HCl) to prevent potential ether hydrolysis. -
Dry over
, filter, and concentrate.
-
Method B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)
Best for: Gram-scale synthesis, avoiding racemization (if chiral acid used), and easy workup.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine HCl Salt (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]
-
Pyridine or DIPEA (3.0 - 4.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF[1]
Step-by-Step Protocol:
-
Slurry: Charge the reaction vessel with Carboxylic Acid , Amine HCl salt , and solvent (EtOAc, ~5-10 volumes).
-
Base: Add Pyridine (3.5 equiv). The mixture may become homogeneous.
-
Cooling: Cool to 0°C (optional, but recommended for sensitive substrates).
-
T3P Addition: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup:
Critical Decision Workflows
The following diagrams illustrate the logic for reagent selection and the mechanistic pathway, ensuring the user understands why specific steps are taken.
Diagram 1: Coupling Strategy Decision Tree
Caption: Decision matrix for selecting the optimal coupling reagent based on scale and substrate sensitivity.
Diagram 2: Reaction Workflow & Stability Check
Caption: Operational workflow emphasizing pH control to preserve the ethoxycyclobutyl ether moiety.
Troubleshooting & Stability Analysis
Acid Sensitivity of the Ether
The 1-ethoxycyclobutyl group contains a tertiary ether linkage. While significantly more stable than an acetal, the strain of the cyclobutane ring (~26 kcal/mol) lowers the barrier for ring-opening pathways if a carbocation is generated at C1.
-
Risk: Exposure to hot acidic water (e.g., 6M HCl reflux) or strong Lewis acids (
, ). -
Observation: Loss of the ethyl group (conversion to ketone) or ring expansion to cyclopentanone derivatives.
-
Prevention:
-
Use
in Dioxane/EtOAc for Boc-deprotection of other groups on the molecule (anhydrous conditions are safer). -
Avoid heating in aqueous acid.
-
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete activation of acid.[1] | Switch to HATU; ensure DMF is anhydrous. |
| Amine Salt Recovery | Insufficient base (DIPEA). | The amine is an HCl salt; ensure at least 3.0 equiv of base is used total. |
| Impurity: Des-ethyl | Acidic hydrolysis of ether.[1] | Check workup pH. Do not use 1M HCl washes; use citric acid or |
| Slow Reaction | Steric bulk of Acid partner. | Heat to 40°C. The amine partner is not sterically hindered. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1]
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9092-9115.[1] (Cited for general context on strained ether stability in medchem).
Sources
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- 2. Building Blocks Catalog - Enamine [enamine.net]
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- 4. Lab Reporter [fishersci.co.uk]
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Application Note: Reductive Amination Strategies for Cyclobutyl Moieties
Executive Summary & Strategic Context
The cyclobutyl group has emerged as a critical bioisostere in modern medicinal chemistry, offering a "Goldilocks" solution between the metabolic liability of isopropyl groups and the planarity of phenyl rings. However, installing this group via reductive amination presents unique challenges due to the puckered conformation of the cyclobutane ring (butterfly angle ~25°) and the significant volatility of the starting material, cyclobutanone.
This guide moves beyond generic textbook procedures to provide field-tested protocols for coupling cyclobutanone with diverse amines. It focuses on two primary methodologies:
-
The Standard STAB Protocol: For aliphatic and moderately hindered amines.
-
The Titanium(IV) Mediated Protocol: For electron-deficient anilines and severely sterically hindered systems.
Mechanistic Insight: The "Puckered" Challenge
Unlike cyclohexanones, which exist in a chair conformation, cyclobutanone exists in a strained, puckered conformation. This impacts the trajectory of nucleophilic attack.
-
Steric Approach Control: The incoming hydride (from the reducing agent) generally attacks from the less hindered face of the iminium intermediate.
-
Imine Stability: Cyclobutyl imines are often less stable than their acyclic counterparts due to ring strain (approx. 26 kcal/mol), making in situ reduction preferred over isolation.
Figure 1: Mechanistic Pathway & Decision Tree
Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on amine basicity and steric environment.
Protocol A: The Standard STAB Method
Target Audience: General synthesis of secondary/tertiary amines from aliphatic amines. Reagent: Sodium Triacetoxyborohydride (STAB) / Acetic Acid (AcOH). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Reagents & Materials[1][2][3][4]
-
Cyclobutanone (1.2 equiv): Note: Volatile (bp ~99°C).[1] Weigh quickly or use as a solution.
-
Amine (1.0 equiv): Limiting reagent.
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv): Use fresh reagent (white powder, not yellow/clumped).
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv): Essential for catalyzing imine formation.
-
DCM or DCE (0.1 - 0.2 M): Anhydrous.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask or vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM .
-
Ketone Addition: Add Cyclobutanone (1.2 equiv) . Tip: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free base it first.
-
Acid Catalysis: Add Acetic Acid (1-2 equiv) . Stir for 5-10 minutes at room temperature to allow pre-equilibrium (hemiaminal formation).
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H2 or AcOH).
-
Monitoring: Stir at room temperature for 2-16 hours. Monitor by LCMS or TLC.
-
Checkpoint: If the reaction stalls, add another 0.5 equiv of STAB.
-
-
Quench: Quench by adding saturated NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Dry combined organics over Na2SO4, filter, and concentrate.
-
Caution: Do not apply high vacuum (< 5 mbar) for extended periods if the product is a low-molecular-weight amine; cyclobutyl amines can be volatile.
-
Protocol B: The Titanium(IV) Mediated Method
Target Audience: Synthesis of bulky amines, anilines, or electron-deficient systems where imine formation is unfavorable. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)4) followed by Sodium Borohydride (NaBH4).[2][3][4] Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
Reagents & Materials[1][2][3][4]
-
Cyclobutanone (1.2 - 1.5 equiv)
-
Amine (1.0 equiv)
-
Titanium(IV) Isopropoxide (1.5 - 2.0 equiv): Handle under inert atmosphere (N2/Ar).
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH): For the reduction step.
Step-by-Step Procedure
-
Imine Formation (Neat or Concentrated): In a dry vial under Nitrogen, combine the Amine (1.0 equiv) and Cyclobutanone (1.2 - 1.5 equiv) .
-
Critical Step: Add Ti(OiPr)4 (1.5 - 2.0 equiv) . If the mixture is stirrable, run neat. If not, add a minimal amount of dry THF (0.5 - 1.0 M).
-
-
Activation: Stir the mixture at room temperature for 4-16 hours.
-
Observation: The solution often turns yellow/orange, indicating imine formation.
-
-
Dilution: Dilute the reaction mixture with MeOH or EtOH (to ~0.1 M concentration). Caution: Exothermic.
-
Reduction: Cool the solution to 0°C in an ice bath. Add NaBH4 (2.0 equiv) portion-wise. (Caution: Hydrogen gas evolution).
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Quench (The "Titanium Workup"): This is the most challenging part due to titanium emulsions.
-
Method 1 (Standard): Add 1N NaOH or NH4OH to precipitate TiO2 as a white solid. Filter through Celite.
-
Method 2 (Rochelle's Salt): Add saturated Potassium Sodium Tartrate solution and stir vigorously for 1-2 hours until phases separate clearly.
-
-
Purification: Extract the filtrate with EtOAc or DCM. Dry and concentrate.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old STAB. | Ensure DCM is dry.[5] Use a fresh bottle of STAB. Add 3Å molecular sieves. |
| No Reaction (Steric Bulk) | Imine not forming. | Switch to Method B (Ti-mediated). Heat the imine formation step to 40-50°C before adding borohydride. |
| Over-Alkylation (Dialkylation) | Primary amine is too nucleophilic. | Use a large excess of amine (5-10 equiv) relative to cyclobutanone, or use a syringe pump to add the ketone slowly. |
| Product Loss during Evaporation | Volatility of cyclobutyl amine. | Form the HCl or TFA salt immediately after workup, then concentrate. |
| Emulsion during Workup (Method B) | Titanium hydroxides. | Use Rochelle's salt (potassium sodium tartrate) wash or filter the suspension through a Celite pad before extraction. |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[6][7][9] Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[2][6][10] Journal of the Chemical Society, Perkin Transactions 1, 1995 , 1–5. Link[11]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[3] Journal of Organic Chemistry, 1990 , 55, 2552–2554. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61, 5822–5880. Link (Context on cyclobutyl bioisosteres).
Sources
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- 11. researchgate.net [researchgate.net]
Introduction: Understanding the Dual Nature of Amine Hydrochloride Salts
An Application Note and Protocol for the Safe Handling of Amine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Amine hydrochloride salts are a ubiquitous class of compounds in research and drug development. The protonation of a basic amine nitrogen with hydrochloric acid converts the often oily, volatile, and oxidatively unstable free base into a crystalline, water-soluble, and more stable solid.[1][2][3] This transformation is a cornerstone of pharmaceutical science, enhancing the bioavailability and shelf-life of many active pharmaceutical ingredients (APIs).[2][3] However, the very properties that make these salts advantageous also necessitate specific handling procedures. While generally more stable than their free-base counterparts, they can still pose significant hazards, including skin and eye irritation, and potential toxicity if ingested.[4][5][6] Furthermore, their acidic nature in aqueous solution can lead to corrosion and compatibility issues.
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and disposal of amine hydrochloride salts, grounded in the principles of chemical safety and laboratory best practices. It is designed to empower researchers to work confidently and safely with these important compounds.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is mandatory. The primary source of information for any specific amine hydrochloride salt is its Safety Data Sheet (SDS).[4][7][8]
Key Hazards Associated with Amine Hydrochloride Salts:
-
Dermal and Ocular Irritation: Many amine hydrochlorides are classified as skin and eye irritants.[5][6] Prolonged contact can lead to redness, inflammation, and in severe cases, chemical burns.
-
Oral Toxicity: Many of these salts are harmful if swallowed, with the potential for systemic effects.[4][9]
-
Respiratory Irritation: Fine powders can be inadvertently inhaled, causing irritation to the respiratory tract.
-
Corrosivity: Although not always classified as corrosive, in the presence of moisture, they can release hydrochloric acid, which is corrosive to metals.[9][10]
A pre-work hazard assessment should always be conducted to understand the specific risks associated with the amine hydrochloride salt being used and the procedures being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling amine hydrochloride salts. The level of PPE required will depend on the scale of the operation and the specific hazards of the compound.[7][11][12]
| Operation | Minimum Required PPE | Recommended Additional PPE (Based on Risk Assessment) |
| Weighing and Solids Handling | Safety glasses with side shields, Nitrile gloves, Lab coat | Face shield (for larger quantities), Respiratory protection (if dusty)[13] |
| Solution Preparation | Chemical splash goggles, Nitrile gloves, Lab coat | Face shield, Chemical-resistant apron |
| Large-Scale Operations (>10g) | Chemical splash goggles, Face shield, Chemical-resistant gloves (e.g., Neoprene), Chemical-resistant apron over a lab coat | Respiratory protection may be required[8][12] |
A Note on Glove Selection: Nitrile gloves offer good protection against incidental splashes. For prolonged contact or when working with solutions, it is advisable to consult a glove compatibility chart or the SDS. Always inspect gloves for any signs of degradation before use and change them regularly.[12]
Safe Handling and Experimental Protocols
Adherence to meticulous handling techniques is crucial for minimizing exposure and ensuring experimental integrity.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling amine hydrochloride salts in a laboratory setting.
Caption: General workflow for handling amine hydrochloride salts.
Protocol for Weighing and Transferring Solids
-
Preparation: Ensure the weighing area (e.g., an analytical balance) is clean and free of clutter. If the compound is a fine powder, perform this task in a ventilated enclosure, such as a chemical fume hood or a powder-containment balance enclosure, to avoid generating dust.[4]
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the amine hydrochloride salt to the weighing vessel. Avoid any sudden movements that could create airborne dust.
-
Clean-up: After weighing, securely close the main container. Wipe down the spatula and any surfaces that may have come into contact with the chemical using a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
Transport: When moving the weighed solid, ensure it is in a sealed and stable container.
Protocol for Solution Preparation
-
Solvent Choice: Consult literature or experimental protocols for the appropriate solvent. Many amine hydrochloride salts are soluble in water and polar organic solvents like methanol or ethanol.
-
Dissolution: In a chemical fume hood, add the chosen solvent to a flask containing the pre-weighed amine hydrochloride salt. Stir the mixture using a magnetic stir bar or gentle swirling until the solid is fully dissolved.
-
pH Consideration: Be aware that aqueous solutions of amine hydrochloride salts will be acidic due to the hydrolysis of the ammonium cation. This can affect the stability of other reagents in the solution.
-
Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.
Protocol for Conversion to Free Amine (Neutralization)
Often, the reactive species required for a synthesis is the free amine, not the salt.[14] This requires neutralization with a base.
-
Setup: Dissolve the amine hydrochloride salt in an appropriate solvent (e.g., water or a biphasic mixture like dichloromethane/water) in a flask equipped with a stir bar.
-
Base Addition: Slowly add a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirring solution.[15] The addition should be done portion-wise to control any effervescence (release of CO₂ gas).
-
pH Monitoring: Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the solution is basic (typically pH 8-10) to ensure complete deprotonation of the amine.
-
Extraction: If a biphasic system is used, separate the layers. The free amine, being less polar, will typically partition into the organic layer.[16] The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the free amine.[16][17]
Storage and Stability
Proper storage is essential to maintain the integrity of amine hydrochloride salts and to prevent accidents.
-
Container: Store in the original, tightly sealed container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[18] Amine salts are hygroscopic and can absorb moisture from the air, which can lead to clumping and potential degradation.[18]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4] Contact with strong bases will liberate the free amine.
-
Stability: Amine hydrochloride salts are generally more stable to oxidation than their free-base counterparts because the lone pair of electrons on the nitrogen atom is tied up in the bond with the proton.[1]
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to minimize hazards.
Spill Response Decision Tree
Sources
- 1. reddit.com [reddit.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. tri-iso.com [tri-iso.com]
- 9. shepherd.edu [shepherd.edu]
- 10. Neutralization technology to reduce corrosion from heat stable amine salts (Conference) | OSTI.GOV [osti.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. falseguridad.com [falseguridad.com]
- 13. osha.gov [osha.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 17. echemi.com [echemi.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
Troubleshooting & Optimization
Troubleshooting low yields in cyclobutyl amine coupling reactions
Technical Support Center: Troubleshooting Cyclobutyl Amine Couplings
Topic: Troubleshooting Low Yields in Cyclobutyl Amine Coupling Reactions Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The "Pucker" & The Vapor
If you are reading this, you likely have a reaction vial that should contain a cyclobutyl-functionalized product, but instead contains unreacted starting material or a "ghost" yield (product seen on LCMS but lost during isolation).
Cyclobutyl amines present a deceptive challenge in medicinal chemistry. Unlike their cyclopropyl cousins (which are rigid and flat) or cyclopentyl analogs (flexible), cyclobutane exists in a puckered conformation (butterfly shape). This creates a unique steric wall that often blocks nucleophilic attack, despite the amine appearing "small" on a 2D sketch. Furthermore, the low molecular weight of the parent amine (MW ~71 g/mol ) and its derivatives leads to frequent volatility-induced yield loss .
This guide addresses the three primary failure modes: Steric Blockade (Amide Coupling) , Catalytic Stalling (Buchwald-Hartwig) , and The Invisible Loss (Volatility/Isolation).
Module 1: Amide Bond Formation
Symptom: LCMS shows activated ester (e.g., O-At or O-Bt ester), but the amine fails to attack.
The Root Cause: Steric Shielding
Standard coupling reagents (HATU, EDC/HOBt) generate an active ester. For unhindered amines, this is sufficient. However, the puckered cyclobutane ring creates a steric cone angle that impedes the approach to the carbonyl carbon. If the carboxylic acid is also hindered (e.g., ortho-substituted aromatic), the reaction stalls at the active ester stage.
Protocol 1: The "Acid Chloride" Bypass
When HATU fails, do not just add more HATU. Switch to an acid chloride generation in situ. This creates a smaller, more electrophilic species.
Step-by-Step Workflow:
-
Activation: Dissolve carboxylic acid (1.0 equiv) in DCM (dry). Add catalytic DMF (1 drop).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT.
-
Check: Aliquot into MeOH. If methyl ester forms immediately on LCMS, activation is complete.
-
-
Concentration (Critical): Remove solvent/excess oxalyl chloride under N2 stream or mild vac (do not heat). Redissolve in DCM or THF.
-
Coupling: Add Cyclobutyl amine (1.2 equiv) and DIPEA (3.0 equiv).
-
Catalysis: Add DMAP (0.1 equiv). The "pucker" often requires this nucleophilic catalyst to shuttle the acyl group.
Protocol 2: T3P (Propylphosphonic Anhydride)
If the substrate is acid-sensitive, use T3P. It drives reactions in a cyclic transition state that is often favorable for sterically hindered couplings.
-
Conditions: T3P (50% in EtOAc, 2.0 equiv), Pyridine (3.0 equiv), EtOAc or DMF solvent. Heat to 60°C.
Decision Logic for Amide Coupling:
Figure 1: Troubleshooting logic for stalled amide couplings. High-contrast nodes indicate decision points.
Module 2: Buchwald-Hartwig Amination
Symptom: No product formation; reduction of aryl halide (Ar-H) observed; or amine remains unreacted.
The Root Cause: Reductive Elimination Failure
In Pd-catalyzed couplings, cyclobutyl amines are "deceptively bulky." They are primary amines, but they behave like hindered secondary amines.
-
Ligand Mismatch: Standard ligands (BINAP, Xantphos) often fail to promote the reductive elimination step because the cyclobutyl group prevents the necessary orbital alignment.
-
Pd(II) Stagnation: Cyclobutyl amines are poor reducing agents. Using Pd(OAc)2 without an external reductant often leads to an inactive catalytic cycle.
The Solution: Ligand & Pre-catalyst Selection
You must use a ligand designed for hindered primary alkyl amines .
Recommended Systems:
| Component | Recommendation | Why? |
| Ligand | BrettPhos or RuPhos | These bulky dialkylbiaryl phosphines create a pocket that forces reductive elimination, even with the cyclobutyl pucker [1]. |
| Pd Source | Pd-G3/G4 Precatalysts | Avoids the need for amine-mediated reduction of Pd(II).[1] Ensures active Pd(0) enters the cycle immediately. |
| Base | NaOtBu or LHMDS | Strong bases are required.[1] If base-sensitive, try Cs2CO3 in tAmylOH at higher temps. |
Experimental Protocol (Inert Atmosphere Essential):
-
Charge vial with Aryl Halide (1.0 equiv), BrettPhos Pd G4 (0.02 - 0.05 equiv), and NaOtBu (1.5 equiv).
-
Cap and purge with Argon (3x).
-
Add dry Dioxane or Toluene (degassed).
-
Add Cyclobutyl amine (1.2 equiv).
-
Stir at 80-100°C.
-
Note: If using the HCl salt of the amine, increase base to 2.5 equiv.
-
Module 3: Reductive Amination (The Ti-Imine Trick)
Symptom: Reaction yields alcohol (reduced ketone) or stays as ketone. No amine product.[2]
The Root Cause: Slow Imine Formation
Cyclobutyl amine is sterically hindered enough that it condenses slowly with ketones. Standard conditions (mixing amine + ketone + NaBH(OAc)3 simultaneously) fail because the reducing agent reduces the ketone before the imine forms.
The Solution: Titanium(IV) Isopropoxide Pre-activation
You must force the imine formation thermodynamically using a water scavenger/Lewis acid before adding the hydride source [2].
Protocol:
-
Imine Formation: Mix Ketone (1.0 equiv) and Cyclobutyl amine (1.2-1.5 equiv) in neat Ti(OiPr)4 (2.0 equiv).
-
Do not add solvent yet. The Titanium reagent acts as both solvent and dehydrating agent.
-
-
Stir: Stir at RT for 2-6 hours. (The mixture will become viscous).
-
Dilution: Dilute with dry THF or MeOH.
-
Reduction: Add NaBH4 (2.0 equiv) carefully (exothermic).
-
Quench: Quench with 1N NaOH (forms a white TiO2 precipitate). Filter through Celite.
Figure 2: The Titanium-mediated reductive amination workflow.[3][4] Essential for hindered amines.
Module 4: Handling & Isolation (The Invisible Yield Loss)
Symptom: "I had 90% conversion on LCMS, but after rotovap/high-vac, I have 10% yield."
The Root Cause: Volatility
Cyclobutyl amine boils at ~81°C. Many simple amide or secondary amine derivatives have boiling points <150°C and significant vapor pressure. Putting these on a high-vacuum pump (or even a rotovap bath >40°C) will sublime/evaporate your product.
The Solution: Salt Formation
Never isolate the free base of low-MW cyclobutyl derivatives if possible.
Isolation Protocol:
-
Workup: Perform standard extraction.
-
Salting: While in the organic phase (e.g., Et2O or DCM), add 2M HCl in Ether or Dioxane (1.1 equiv).
-
Filtration: The HCl salt will precipitate. Filter or evaporate carefully. The salt is non-volatile.
-
Storage: Store as the hydrochloride salt.
References
-
Maitro, G., et al. (2009). "A New Catalyst System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Mesylates." Journal of the American Chemical Society. (Demonstrates BrettPhos utility for hindered aminations).
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
Technical Support Center: Purification of 2-(1-ethoxycyclobutyl)ethan-1-amine Derivatives
Prepared by: Senior Application Scientist, Chemical R&D Solutions
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(1-ethoxycyclobutyl)ethan-1-amine and its derivatives. The unique structural combination of a basic primary amine and a cyclobutane ring presents specific challenges that require tailored purification strategies. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to achieve high purity and yield in your experiments.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems that you may encounter during the purification process in a question-and-answer format. We focus on the causality behind each issue and provide practical, field-proven solutions.
Q1: My amine derivative is streaking badly on the silica gel column, and my recovery is low. What is happening and how can I fix it?
A1: This is a classic issue when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding leads to significant product streaking (tailing) down the column and ultimately, poor recovery as a portion of your product remains permanently adsorbed.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 95:4:1). The TEA will compete with your amine for the acidic sites, allowing your product to elute cleanly.
-
Ammonia: For more polar systems, using a solvent system containing ammonium hydroxide (e.g., a gradient of Dichloromethane to 90:10:1 DCM/Methanol/NH₄OH) is highly effective.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to silica gel.
-
Alumina (basic or neutral): Basic or neutral alumina is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica.
-
Treated Silica: Commercially available deactivated or base-treated silica gels are also viable options.
-
-
Q2: I've successfully purified my compound by chromatography, but it's an oil and I can't get it to crystallize for final analysis or storage. What are my options?
A2: It is common for free amines, especially those with flexible side chains, to exist as oils at room temperature. The most robust strategy in this scenario is to form a salt.
-
Causality: The free amine's lone pair of electrons allows it to act as a hydrogen bond acceptor, but it may not form a well-ordered crystal lattice. Converting the amine to an ammonium salt introduces ionic character, which drastically increases the melting point and promotes the formation of a highly ordered, crystalline solid.[1][2]
-
Recommended Protocol: Hydrochloride (HCl) Salt Formation
-
Dissolve your purified amine oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of hexanes/ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
You will observe the immediate precipitation of the amine hydrochloride salt.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid salt by vacuum filtration, wash it with a small amount of the anhydrous solvent (e.g., cold diethyl ether) to remove any surface impurities, and dry it under vacuum.
This method not only provides a stable, crystalline solid but also serves as an additional purification step, as non-basic impurities will remain in the solvent.[3][4]
-
Q3: My reaction mixture contains both my desired primary amine and a significant amount of a non-basic byproduct with a similar polarity. How can I efficiently separate them without resorting to multiple chromatographic steps?
A3: This is an ideal scenario for an acid-base extraction. This technique leverages the basicity of your amine to move it between immiscible aqueous and organic phases, leaving neutral or acidic impurities behind.[2]
-
Causality: Your basic amine can be protonated by an acid to form a water-soluble ammonium salt.[4] Non-basic organic impurities will not be protonated and will remain in the organic solvent.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously and allow the layers to separate. Your protonated amine salt will now be in the aqueous layer, while the non-basic byproduct remains in the organic layer.
-
Drain the aqueous layer and discard the organic layer (which contains the impurities).
-
To recover your product, add the aqueous layer back to the separatory funnel and basify it by adding a strong base (e.g., 10M NaOH) until the pH is >12. This regenerates the free amine.[2]
-
Extract the free amine back into a fresh portion of organic solvent (e.g., three times with dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Frequently Asked Questions (FAQs)
What is the most robust, general purification strategy for a novel 2-(1-ethoxycyclobutyl)ethan-1-amine derivative?
For a novel derivative where the impurity profile is unknown, a combination approach is most reliable.
-
Initial Cleanup: Perform an acid-base extraction as described in Q3 above. This is a highly effective first pass to remove the bulk of non-basic impurities and is easily scalable.
-
Final Polishing: If the product is still not pure enough, follow up with flash column chromatography on silica gel using an eluent containing 0.5-1% triethylamine. This will separate the target amine from any closely-related basic impurities.
-
Isolation: Convert the final product to its hydrochloride or another suitable salt to obtain a stable, crystalline solid that is easy to handle and store.
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];
} ` Caption: Recommended general purification workflow.
When should I choose crystallization over chromatography?
You should prioritize crystallization (usually via salt formation) when:
-
High Purity is Required: Recrystallization is an excellent technique for removing trace amounts of impurities, often yielding material of >99.5% purity.
-
The Impurity Profile is Known: If you know the main impurities are significantly more or less soluble than your desired salt in a given solvent, crystallization is highly efficient.
-
Scaling Up: For large quantities (multi-gram to kilogram scale), crystallization is often more practical and cost-effective than preparative chromatography.
Chromatography is preferred when:
-
Separating Structurally Similar Compounds: It excels at separating compounds with very similar physical properties, such as constitutional isomers or diastereomers.
-
The Product is a Non-Crystalline Oil: When the free base and its common salts fail to crystallize, chromatography is the primary alternative.
How do I convert my purified amine salt back to the free base?
This is a straightforward reversal of the salt formation process.
-
Dissolve or suspend the amine salt in water.
-
Add a strong base (e.g., NaOH or K₂CO₃ solution) until the pH of the aqueous solution is strongly basic (pH > 12).
-
The free amine will separate, either as an oil or a solid.
-
Extract the free amine into an organic solvent (like dichloromethane or ethyl acetate).
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
Are there specific considerations for the chiral purification of these derivatives?
Yes. If your synthesis produces a racemic or diastereomeric mixture of a chiral derivative, standard purification methods will not separate the enantiomers.
-
Diastereomers: Diastereomers have different physical properties and can typically be separated using standard achiral chromatography (silica or alumina), though optimization of the solvent system may be required.
-
Enantiomers: To separate enantiomers, you must use a chiral method:
-
Chiral Chromatography: Use a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system. This is often the most direct method for both analytical and preparative scale separation.
-
Resolution via Diastereomeric Salts: React the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This creates a mixture of diastereomeric salts, which can then be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base. This classical method is often used for large-scale separations.[5]
-
Data & Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier |
| Low to Medium Polarity | Silica Gel | Hexanes / Ethyl Acetate (Gradient) | 0.5% Triethylamine |
| Medium to High Polarity | Silica Gel | Dichloromethane / Methanol (Gradient) | 1% Triethylamine or NH₄OH |
| Basic-Sensitive | Neutral Alumina | Dichloromethane / Methanol (Gradient) | None required |
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude material (1.0 g) in ethyl acetate (50 mL).
-
Acidic Extraction: Transfer to a 250 mL separatory funnel. Add 1M HCl (30 mL). Shake for 1 minute, venting frequently. Allow layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add another portion of 1M HCl (15 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10M NaOH solution with swirling until the pH is >12 (check with pH paper).
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract with dichloromethane (3 x 30 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified free amine.
`dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [len=2.5];
} ` Caption: Mechanism of purification via acid-base extraction.
References
-
Sulfur Recovery Engineering, Inc. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Available at: [Link]
-
Pellissier, H. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1547-1598. Available at: [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 226-231. Available at: [Link]
-
Wentworth, C. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
-
Chen, Y-J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry, 13(21), 5903-5906. Available at: [Link]
-
LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available at: [Link]
-
Sulfur Recovery Engineering, Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
-
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. Available at: [Link]
-
Chen, D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 823-834. Available at: [Link]
-
Chang, Z., et al. (2019). Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes. The Journal of Organic Chemistry, 84(16), 10137-10145. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutylamine. Available at: [Link]
Sources
Technical Support Center: Prevention of Hygroscopic Degradation in Amine Hydrochloride Salts
Welcome to the Technical Support Center for handling and preventing the degradation of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these often-challenging compounds. In the following sections, we will delve into the science behind the hygroscopicity of amine hydrochloride salts and provide practical, evidence-based strategies to ensure the stability and integrity of your materials.
The Challenge of Hygroscopicity in Amine Hydrochloride Salts
Amine hydrochloride salts are prevalent in pharmaceutical development due to their improved solubility and stability compared to the free base form. The protonation of the amine group by hydrochloric acid ties up the lone pair of electrons, which can inhibit oxidative degradation.[1] However, this salt formation also introduces a significant challenge: hygroscopicity.
Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere.[2][3] For amine hydrochloride salts, this can lead to a cascade of undesirable physical and chemical changes:
-
Physical Changes: Moisture absorption can cause caking, clumping, changes in particle size and flow properties, and in severe cases, deliquescence, where the solid dissolves in the absorbed water.[4][5]
-
Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[4][6]
-
Impact on Formulation and Manufacturing: In a pharmaceutical context, changes in the physical properties of an active pharmaceutical ingredient (API) can severely impact downstream processes like milling, blending, and tableting.[3][4]
Understanding and controlling the hygroscopic nature of amine hydrochloride salts is therefore paramount to ensuring experimental reproducibility and the development of safe and effective drug products.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when working with hygroscopic amine hydrochloride salts in a question-and-answer format.
FAQ 1: My amine hydrochloride salt has become clumpy and difficult to handle. What happened and how can I fix it?
Answer: Clumping and caking are classic signs of moisture absorption. This occurs when the relative humidity (RH) of the storage environment exceeds the Critical Relative Humidity (CRH) of the salt.[7] The CRH is the specific RH at which a material begins to absorb moisture from the air.[7] Once this threshold is crossed, water molecules are adsorbed onto the surface of the salt crystals, leading to the formation of liquid bridges and ultimately, solid agglomerates.
Troubleshooting Steps:
-
Assess the Extent of the Problem: Visually inspect the material. If it is only slightly clumpy, it may be salvageable. If it has turned into a hard cake or a liquid, the material may be too compromised for use in sensitive applications.
-
Drying the Material: For slightly clumpy material, drying under vacuum at a gentle temperature may be effective.[8] It is crucial to ensure the temperature is well below the melting point or decomposition temperature of the compound.
-
Improving Storage Conditions: The key is prevention. Store the material in a desiccator with a suitable desiccant like silica gel or molecular sieves.[9][10] For highly sensitive materials, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5] Ensure containers are tightly sealed, and consider using parafilm for an extra layer of protection.[9]
FAQ 2: How can I determine the Critical Relative Humidity (CRH) of my specific amine hydrochloride salt?
Answer: Determining the CRH of your compound is a critical step in establishing appropriate storage and handling conditions. While there are sophisticated instrumental methods, a simple gravimetric approach can provide a good estimate.
Experimental Protocol: Gravimetric Hygroscopicity Test
This protocol is based on the principle of exposing a sample to a series of controlled humidity environments and measuring the change in mass.
Materials:
-
A series of sealed chambers (desiccators are ideal).
-
Saturated salt solutions to create controlled RH environments (see table below).
-
An analytical balance.
-
The amine hydrochloride salt sample.
Procedure:
-
Prepare Controlled Humidity Chambers: Create a range of RH environments by placing saturated solutions of different salts in the bottom of each desiccator.[3] Allow the chambers to equilibrate for at least 24 hours.
-
Sample Preparation: Accurately weigh a small amount (e.g., 100-200 mg) of the dry amine hydrochloride salt into a pre-weighed, shallow container.
-
Exposure: Place the samples in each of the humidity chambers.
-
Monitoring: At regular intervals (e.g., 24, 48, 72 hours), remove the samples one at a time and quickly weigh them.[3]
-
Data Analysis: Plot the percentage weight gain against the relative humidity. The CRH is the point at which a significant increase in weight is observed.
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Potassium Acetate | ~23 |
| Magnesium Chloride | ~33 |
| Potassium Carbonate | ~43 |
| Sodium Bromide | ~58 |
| Sodium Chloride | ~75 |
| Potassium Chloride | ~84 |
| Potassium Sulfate | ~97 |
Note: These values can vary slightly with temperature.
For more precise measurements, Dynamic Vapor Sorption (DVS) is the industry-standard technique.[][12] DVS instruments precisely control the RH around a sample and continuously measure the mass change, providing detailed sorption and desorption isotherms.[]
FAQ 3: I'm developing a formulation with a hygroscopic amine hydrochloride salt. What strategies can I use to improve its stability?
Answer: Formulating with hygroscopic APIs requires a multi-faceted approach to protect the drug substance from moisture.
Formulation Strategies:
-
Excipient Selection:
-
Moisture Scavengers: Incorporate excipients that have a high affinity for water and can act as internal desiccants.[13][14] Examples include certain grades of starch and microcrystalline cellulose.
-
Hydrophobic Excipients: Use water-repelling excipients like magnesium stearate and silicon dioxide to create a less hydrophilic microenvironment around the API.[4]
-
-
Film Coating: Applying a polymer-based film coating to the final dosage form (e.g., a tablet) can act as a physical barrier to moisture ingress.[4][15][16] Combinations of water-soluble and water-insoluble polymers can be used to balance moisture protection and drug release.[4]
-
Crystal Engineering: In some cases, it may be possible to form a less hygroscopic cocrystal or a different salt form of the API.[4][15] This is a more advanced strategy that involves altering the crystal lattice of the solid.
-
Encapsulation: Techniques like spray drying or coacervation can be used to encapsulate the API particles in a protective polymer matrix.[4][15]
dot graph TD { A[Hygroscopic Amine HCl Salt] --> B{Formulation Strategy}; B --> C[Excipient Selection]; B --> D[Film Coating]; B --> E[Crystal Engineering]; B --> F[Encapsulation]; C --> C1[Moisture Scavengers]; C --> C2[Hydrophobic Excipients]; } caption: Formulation strategies for hygroscopic salts.
FAQ 4: What are the best packaging options for products containing hygroscopic amine hydrochloride salts?
Answer: Packaging is the final line of defense against moisture. The choice of packaging is critical for maintaining the stability of the product throughout its shelf life.
Packaging Recommendations:
-
High-Barrier Materials: Utilize packaging materials with low water vapor permeability.[4] Aluminum foil blisters (foil-foil) offer one of the highest levels of moisture protection.[6]
-
Inclusion of Desiccants: Place desiccant sachets or canisters within the product packaging to absorb any moisture that may be present in the headspace or that permeates the packaging over time.[6][10] Silica gel, molecular sieves, and clay are commonly used desiccants in the pharmaceutical industry.[10]
-
Tight Seals: Ensure that the packaging is hermetically sealed to prevent moisture ingress. For bottles, induction-sealed liners are highly effective.
FAQ 5: Are there regulatory guidelines I should be aware of regarding the hygroscopicity of APIs?
Answer: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for stability testing of drug substances and products. These guidelines require an assessment of the impact of temperature and humidity on the quality of the API.[17]
Key ICH Stability Testing Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guideline[18]
If a "significant change" occurs during accelerated stability testing, it may trigger the need for intermediate testing.[18] For a hygroscopic API, a significant change could be a failure to meet its specification for water content.[19] Therefore, a thorough understanding of the hygroscopic properties of your amine hydrochloride salt is essential for designing appropriate stability studies and ensuring regulatory compliance.
dot graph TD { A[API Stability Testing] --> B{ICH Guidelines}; B --> C[Long-Term Study]; B --> D[Intermediate Study]; B --> E[Accelerated Study]; C --> C1["25°C/60%RH or 30°C/65%RH"]; D --> D1["30°C/65%RH"]; E --> E1["40°C/75%RH"]; } caption: ICH stability testing conditions.
Concluding Remarks
The hygroscopic nature of amine hydrochloride salts presents a significant, yet manageable, challenge in research and pharmaceutical development. By understanding the underlying principles of moisture absorption and implementing the proactive strategies outlined in this guide—from proper storage and handling to intelligent formulation and packaging—researchers can ensure the integrity of their materials and the success of their experiments.
References
- Vertex AI Search. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life.
- MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Aerosol and Air Quality Research. (n.d.). Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor.
- BOC Sciences. (n.d.). Hygroscopicity Testing.
- Atmospheric Chemistry and Physics. (2025, January 21). External particle mixing influences hygroscopicity in a sub-urban area.
- ACS Publications. (2014, December 17). Size Matters in the Water Uptake and Hygroscopic Growth of Atmospherically Relevant Multicomponent Aerosol Particles | The Journal of Physical Chemistry A.
- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Taylor & Francis. (2020, March 2).
- ResearchGate. (2025, August 6).
- Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- University of Glasgow Theses Service. (n.d.). Amine hydrochloride salts : a problem in polyurethane synthesis.
- ResearchGate. (2019, November 19).
- University of Rochester Department of Chemistry. (n.d.). How to Store Reagents.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- The Hendrix Group, Inc. (n.d.). Ammonium Chloride.
- Taylor & Francis Online. (n.d.).
- Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
- Alfa Chemistry. (n.d.). Hygroscopicity Assessment - Testing Lab.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Enlighten: Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
- Pharma Excipients. (2023, September 7). Moisture protection strategies and challenges for solid oral dosages.
- Amine Experts. (2024, July 5).
- World Health Organiz
- ResearchGate. (2025, August 8).
- ICH. (2010, February 2). Q1A(R2) Guideline.
- Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- Making.com. (n.d.). Keeping pharmaceuticals moisture free.
- Tepnel Pharma Services Limited. (n.d.). ICH Stability Testing and Storage.
- ResearchGate. (n.d.). Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas.
- Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing).
- Scribd. (n.d.).
- Wikipedia. (n.d.).
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- ACS Publications. (2015, June 4). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride | Molecular Pharmaceutics.
- ResearchGate. (2025, August 7). Calculating the Critical Relative Humidity from the Solubility of Electrolyte According to Extended Non-random Two Liquid Model | Request PDF.
- Atmospheric Chemistry and Physics. (2023, November 6).
- ResearchGate. (n.d.). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 | Request PDF.
- Biblioteka Nauki. (n.d.).
- Climate Sustainability Directory. (2026, February 3).
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Resolving impurities in the synthesis of ethoxycyclobutyl amines
Ticket ID: #ETH-CB-404 Status: Open Subject: Troubleshooting Impurity Profiles in 3-Ethoxycyclobutan-1-amine Synthesis
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of ethoxycyclobutyl amines (a critical isostere for proline or piperidine in JAK/TYK2 inhibitor scaffolds) is failing to meet purity specifications.
The synthesis of 3-ethoxycyclobutan-1-amine typically proceeds via a [2+2] cycloaddition of ethyl vinyl ether and dichloroketene, followed by dechlorination and reductive amination. This pathway is fraught with three specific impurity classes:
-
Polymeric Residues: From uncontrolled vinyl ether polymerization.
-
Regio- & Stereoisomers: The cis/trans selectivity challenge.
-
Hydrolytic Byproducts: Acid-catalyzed cleavage of the ethoxy ether.
This guide provides root-cause analysis and resolution protocols for these specific issues.
Visualizing the Problem Space
The following workflow illustrates the standard synthesis pathway and the exact entry points for critical impurities.
Figure 1: Critical Control Points (CCPs) in the synthesis of ethoxycyclobutyl amines. Red nodes indicate terminal impurities; yellow indicates separable isomers.
Module 1: The "Black Tar" Issue (Polymerization)
User Issue: "My crude reaction mixture after the [2+2] cycloaddition is a dark, viscous oil that clogs the column. Yield is <30%."
Root Cause: Ethyl vinyl ether is highly sensitive to acid-catalyzed cationic polymerization. The reaction requires in situ generation of dichloroketene (usually from trichloroacetyl chloride + Zn/Cu or activated Zn). If the reaction exotherms uncontrolled, or if trace acid is present before the ketene reacts, the vinyl ether polymerizes.
Resolution Protocol:
-
Reagent Order: Do not premix the acid chloride and vinyl ether without the zinc present and active.
-
Temperature Control: Maintain the reaction between 0°C and 10°C. Higher temperatures favor polymerization over cycloaddition.
-
Solvent Choice: Use dry Diethyl Ether (Et2O) or DME. Avoid THF if possible, as it can participate in ring-opening polymerization side reactions under Lewis acidic conditions.
| Parameter | Standard Protocol | Optimized for Purity |
| Zinc Activation | HCl wash (Risky) | TMSCl / 1,2-Dibromoethane (Acid-free activation) |
| Addition Rate | Rapid addition | Slow syringe pump (keeps ketene conc. low, favoring cycloaddition) |
| Quench | Water/Bicarb | Hexane dilution followed by decanting (precipitates polymers) |
Module 2: The "Missing Ethyl" (Ether Cleavage)
User Issue: "I see a peak in LCMS corresponding to M-28 (loss of ethylene). My ethoxy group is gone."
Root Cause: Cyclobutyl ethers are strained. While standard ethers are stable, the ring strain of the cyclobutane makes the oxygen lone pair more accessible for protonation. If you perform the Dechlorination (Zn/AcOH) step with excessive heat or prolonged exposure to concentrated acetic acid, you risk cleaving the ethyl group or opening the ring entirely.
Troubleshooting Guide:
-
Symptom: Appearance of cyclobutane-1,3-diol derivatives or ring-opened linear ketones.
-
Fix:
Module 3: The Cis/Trans Diastereomer Battle
User Issue: "I need the cis-amine, but I'm getting a 1:1 mixture of cis:trans. Separation is difficult."
Scientific Context: The reductive amination of 3-ethoxycyclobutanone proceeds via an iminium ion. The hydride attack direction determines the stereochemistry.
-
Small Hydrides (NaBH4): Attack from the less hindered face (axial attack), often leading to thermodynamic mixtures.
-
Bulky Hydrides (L-Selectride): Attack from the most accessible face, giving kinetic selectivity.
Decision Tree for Stereocontrol:
Figure 2: Reagent selection guide for stereoselective reductive amination.
Protocol for High Cis-Selectivity:
-
Form the imine: Ketone + Amine + Ti(OiPr)4 (Lewis acid dehydrating agent) in THF. Stir 12h.
-
Cool to -78°C.
-
Add L-Selectride (1.2 equiv) dropwise.
-
Why? The bulky borohydride is forced to attack from the face opposite the ethoxy group (if the ring puckers), or simply the less hindered face, maximizing cis-selectivity.
FAQ: Frequently Asked Questions
Q: Can I distill the intermediate 3-ethoxycyclobutanone? A: Proceed with caution. While volatile, these ketones can undergo thermal [2+2] cycloreversion (retro-[2+2]) at high temperatures, breaking down into ethylene and ketene derivatives. Vacuum distillation at <60°C is acceptable; atmospheric distillation is dangerous.
Q: How do I remove the zinc salts after dechlorination? They are clogging my extraction. A: Do not use simple filtration. The zinc salts form a gelatinous cake.
-
Technique: Add Celite to the reaction mixture before filtration. Wash the cake with Et2O.[3]
-
Chelation: Wash the organic layer with 10% aqueous EDTA or Rochelle's Salt (Potassium Sodium Tartrate) to solubilize zinc ions into the aqueous phase.
Q: My amine product is unstable on Silica Gel. A: Primary cyclobutyl amines can stick to acidic silica.
-
Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading your sample.
-
Eluent: Use DCM/MeOH/NH4OH (90:9:1) to ensure the amine elutes as the free base.
References
-
Danheiser, R. L., et al. "A Method for the Synthesis of Cyclobutanones via [2+2] Cycloaddition." Organic Syntheses, Coll.[1] Vol. 9, p. 28.
-
BenchChem Technical Guides. "Dichlorocarbene Addition to Ethyl Vinyl Ether." BenchChem Protocols.
-
Vrije Universiteit Brussel. "Stereoselective Reductions of 3-Substituted Cyclobutanones." Research Portal.
-
ChemicalBook. "Ethyl Vinyl Ether Properties and Polymerization Risks."
-
Organic Chemistry Portal. "Reductive Amination: A Guide to Reducing Agents."
Sources
Thermal stability of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride. As specific peer-reviewed thermal stability data for this exact molecule is not widely published, this document provides a framework based on the established principles of amine hydrochloride chemistry, proven analytical methodologies, and extensive field experience with structurally similar compounds. Our goal is to empower you to proactively address stability challenges and interpret experimental outcomes with confidence.
Section 1: Compound Profile & Core Stability Principles
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is an amine salt. As a hydrochloride salt, it is generally more crystalline and stable than its corresponding free base. However, like all amine salts, it is susceptible to specific degradation pathways, particularly under thermal stress or when exposed to non-ideal conditions.
Key Considerations:
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic. Absorbed moisture can lower the melting point and potentially facilitate hydrolytic degradation pathways, although the ether and amine functionalities in this specific molecule are less susceptible than esters or amides.[1]
-
Oxidation: The amine functional group can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This often manifests as a discoloration of the material (e.g., yellowing or browning).
-
Thermal Decomposition: At elevated temperatures, the molecule will degrade. The decomposition of amine hydrochlorides can be complex, potentially involving the loss of hydrogen chloride, cleavage of the C-N or C-O bonds, or rearrangement reactions.[2][3]
Recommended Storage & Handling:
To ensure the long-term integrity of the compound, adhere to the following best practices derived from safety data sheets for similar molecules:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][5][6][7] For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle the compound in a well-ventilated area or a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid actions that create dust. After handling, wash hands thoroughly.[4]
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during research and development in a direct question-and-answer format.
Q1: My sample of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl has developed a yellow or brown tint after being heated in a reaction. What is the likely cause?
A: Discoloration upon heating is a classic indicator of degradation, most commonly due to oxidation of the amine. The thermal stress accelerates this process. The color change results from the formation of chromophoric degradation products.
Troubleshooting Steps:
-
Confirm Purity: Re-analyze your starting material using HPLC-UV to ensure it meets purity specifications. An impure starting material may contain catalysts for degradation.
-
Inert Atmosphere: If your experimental conditions permit, run the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Temperature Optimization: Determine if the elevated temperature is truly necessary for your reaction. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Degradant Analysis: Use LC-MS to analyze the discolored sample. The mass of the degradation products can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation).[10]
Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC chromatogram after dissolving the compound in a solvent and letting it sit. What is happening?
A: This indicates that the compound has limited stability in your chosen solvent system. The issue could be pH-dependent degradation or a direct reaction with the solvent. Depending on the pH of the solution, a portion of the amine hydrochloride salt may convert to the free amine, which can have different stability and reactivity profiles.
Troubleshooting Steps:
-
pH Control: Measure the pH of your solution. If relevant to your experiment, consider using a buffered solvent system to maintain a stable pH.
-
Solvent Screening: Test the compound's stability in a panel of different solvents to find one where it is most stable.
-
Conduct a Solution Stability Study: Prepare the solution and analyze it by HPLC at set time points (e.g., t=0, 2, 4, 8, 24 hours) while holding it at your experimental temperature. This will allow you to quantify the rate of degradation and define a "use-by" time for your prepared solutions.
-
Prepare Fresh: As a standard practice, always prepare solutions fresh immediately before use to minimize the risk of degradation.[1]
Q3: How can I determine the absolute maximum temperature this compound can tolerate before significant decomposition begins?
A: To determine the thermal decomposition threshold, you must use specialized thermal analysis techniques. This is the most definitive way to establish a safe operating temperature range for your experiments.
Recommended Analytical Workflow:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. A sharp drop in mass indicates decomposition. The "onset temperature" of this mass loss is often considered the upper limit of the compound's thermal stability.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[11][12] It will show an endotherm for the melting point, followed by either an endothermic or exothermic event corresponding to decomposition. A sharp, strong exotherm is a critical warning sign of a runaway decomposition reaction.[13]
-
Interpretation: By combining TGA and DSC data, you can get a comprehensive thermal profile. The maximum safe operating temperature should be set well below the onset temperature of decomposition observed in these analyses.
Section 3: Frequently Asked Questions (FAQs)
-
What are the expected decomposition products? Without experimental data, we can hypothesize potential pathways. Hazardous decomposition under fire conditions may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[14] Thermal degradation in an experiment could involve dealkylation (loss of the ethyl group) or ring-opening of the cyclobutyl moiety.
-
Is a forced degradation study necessary? Yes, if this compound is a drug development candidate, a forced degradation study is essential.[15] It helps identify potential degradants that could form during manufacturing or storage and is a key requirement for developing stability-indicating analytical methods.[16][17]
-
Can I use this compound with strong bases or strong oxidizing agents? Extreme caution is advised. Strong bases will deprotonate the amine hydrochloride to form the free amine, which may have significantly different reactivity and stability.[14] Strong oxidizing agents are likely to cause rapid and uncontrolled degradation of the amine group.[14] These combinations should be avoided unless they are a required and controlled part of a synthetic step.
Section 4: Standardized Experimental Protocols
Protocol 1: Determination of Thermal Limits via TGA/DSC
-
Sample Preparation: Accurately weigh 3-5 mg of 2-(1-ethoxycyclobutyl)ethan-1-amine HCl into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Instrument Setup (DSC):
-
Place the sample pan and a reference pan in the DSC cell.
-
Purge with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the decomposition point identified by TGA, at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Thermogram: Identify the onset temperature of mass loss.
-
DSC Thermogram: Identify the melting point (endotherm) and any subsequent decomposition events (endotherm or exotherm).
-
Data Summary: Forced Degradation Study Conditions
The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation to ensure the stability-indicating method can resolve the degradants from the parent compound.
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | 8 - 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours |
| Thermal (Dry Heat) | Solid sample in oven | 105 °C (or below TGA onset) | 48 hours |
| Photolytic | Solution/Solid exposed to UV/Vis light (ICH Q1B) | Ambient | As per guidelines |
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Experimental Instability
Caption: Workflow for diagnosing and resolving stability issues.
Diagram 2: Potential Degradation Pathways
Caption: Hypothesized degradation pathways under various stress conditions.
References
- Enamine. (n.d.). Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
- BASF. (2025, April 25). Safety data sheet.
- ResearchGate. (n.d.). TG/DSC curves for system components.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET.
- Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves.
- PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
- ACS Publications. (n.d.). Amine hydrochlorides by reduction in the presence of chloroform.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]
- LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Office of Scientific and Technical Information. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- ResearchGate. (n.d.). Degradation pathway of drug.
- European Pharmaceutical Review. (2015, September 18). Principles of Differential Scanning Calorimetry (DSC).
- RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
- International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- CDH Fine Chemical. (n.d.). Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Validation & Comparative
A Comparative Guide to Ethoxy and Amine Functional Groups via FTIR Spectroscopy
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the rapid and accurate identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, providing a molecular "fingerprint" that reveals the structural composition of a sample. This guide offers an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: ethoxy (-OCH₂CH₃) and amine (-NH₂), providing the technical insights and experimental data necessary for confident spectral interpretation.
The Vibrational Language of Molecules: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, namely stretching and bending of bonds, occur at specific, quantized frequencies that are characteristic of the bond type and its chemical environment. An FTIR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, with absorption peaks indicating the presence of specific functional groups. The region above 1500 cm⁻¹ is typically used to identify key functional groups, while the more complex region below 1500 cm⁻¹, known as the "fingerprint region," is unique to the entire molecule.
Deciphering the Ethoxy Group Signature
The ethoxy group, an ether linkage with an ethyl substituent, presents a few characteristic peaks in the FTIR spectrum. While the C-H stretching vibrations of the ethyl group are ubiquitous in organic molecules, the C-O-C ether linkage provides the most diagnostic information.
The primary indicator of an ether, and by extension an ethoxy group, is a strong absorption band arising from the C-O single-bond stretching vibration , which typically appears in the range of 1050 to 1150 cm⁻¹ .[1][2] For aliphatic ethers like diethyl ether, this C-O stretch is a prominent feature.[1][2][3] In the case of phenyl alkyl ethers, such as phenetole (ethoxybenzene), two strong C-O stretching absorbances are often observed at approximately 1050 cm⁻¹ and 1250 cm⁻¹ .[1][2]
Additionally, the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the ethoxy moiety are observed in the 2850-3000 cm⁻¹ region.[3] Specifically, asymmetric and symmetric stretching of the CH₂ group appear around 2926 cm⁻¹ and 2853 cm⁻¹, respectively.[4]
The Diverse Spectral Landscape of Amines
Amines are organic derivatives of ammonia and are classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of organic substituents attached to the nitrogen atom.[5] This structural diversity is clearly reflected in their FTIR spectra, particularly in the N-H stretching region.
The N-H stretching vibrations of primary and secondary amines are found in the 3300-3500 cm⁻¹ range.[5] These peaks are typically weaker and sharper than the broad O-H stretching bands of alcohols that appear in a similar region.[5]
-
Primary amines (R-NH₂) exhibit two distinct bands in this region: an asymmetric N-H stretch (around 3350 cm⁻¹) and a symmetric N-H stretch (around 3450 cm⁻¹).[5]
-
Secondary amines (R₂-NH) , having only one N-H bond, show a single, weaker band in the 3300-3000 cm⁻¹ region.[5]
-
Tertiary amines (R₃-N) lack an N-H bond and therefore do not show any absorption in this region, a key distinguishing feature.[5]
Other important vibrational modes for amines include:
-
N-H bending (scissoring) for primary amines, which appears as a medium to strong, sometimes broad, peak in the 1580-1650 cm⁻¹ region.[5]
-
C-N stretching , which for aliphatic amines is found between 1020-1250 cm⁻¹ and for aromatic amines is shifted to a higher wavenumber of 1250-1335 cm⁻¹ .[5]
-
A broad N-H wagging band for primary and secondary amines can be observed in the 665-910 cm⁻¹ region.[5]
Comparative Analysis: Ethoxy vs. Amine FTIR Peaks
To facilitate a direct comparison, the key FTIR absorption peaks for ethoxy and amine functional groups are summarized in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Appearance |
| Ethoxy (-OCH₂CH₃) | C-O-C Stretch (Aliphatic) | 1050 - 1150 | Strong |
| C-O-C Stretch (Aromatic) | 1050 & 1250 | Two Strong Bands | |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Two Medium, Sharp Bands |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong, Broad | |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | |
| N-H Wag | 665 - 910 | Broad | |
| Secondary Amine (-NHR) | N-H Stretch | 3300 - 3500 | One Weak to Medium, Sharp Band |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | |
| N-H Wag | 665 - 910 | Broad | |
| Tertiary Amine (-NR₂) | N-H Stretch | None | N/A |
| C-N Stretch (Aliphatic) | 1020 - 1250 | Medium | |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |
Supporting Experimental Data
The following are representative FTIR spectra of compounds containing ethoxy and amine functional groups, illustrating the characteristic peaks discussed.
-
Diethyl Ether (Ethoxy Group): The spectrum of diethyl ether prominently displays the strong C-O-C stretching vibration in the 1050-1150 cm⁻¹ range, along with the C-H stretching bands below 3000 cm⁻¹.[1][2][3][6][7]
-
Aniline (Primary Aromatic Amine): The aniline spectrum clearly shows the two characteristic N-H stretching peaks for a primary amine around 3360 cm⁻¹ and 3442 cm⁻¹.[5][8] The N-H bending vibration is also visible at approximately 1619 cm⁻¹, and the C-N stretch for an aromatic amine is observed at 1281 cm⁻¹.[5][8]
-
Diethylamine (Secondary Aliphatic Amine): In the spectrum of diethylamine, a single N-H stretching band appears around 3288 cm⁻¹, characteristic of a secondary amine. The C-N stretch for an aliphatic amine is also present.[5]
Experimental Protocol for FTIR Analysis
A reliable FTIR spectrum is contingent on proper sample preparation and instrument operation. The following is a generalized protocol for acquiring a spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for many liquid and solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
For liquid samples, place a small drop onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder or film onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Use the software's tools to identify peak positions (wavenumbers).
-
Compare the observed peaks to established correlation charts and spectral libraries to identify the functional groups present.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination between samples.
Caption: Experimental workflow for acquiring an FTIR spectrum using the ATR technique.
Logical Framework for Spectral Interpretation
The identification of ethoxy and amine functional groups from an FTIR spectrum follows a logical decision-making process based on the presence or absence of key diagnostic peaks.
Caption: Decision tree for identifying amine and ethoxy groups from an FTIR spectrum.
Conclusion
FTIR spectroscopy provides a powerful and non-destructive method for the identification of ethoxy and amine functional groups. The key to accurate interpretation lies in recognizing the distinct spectral features of each group. The presence of a strong C-O stretch between 1050-1250 cm⁻¹ is a reliable indicator of an ethoxy group. For amines, the N-H stretching region between 3300-3500 cm⁻¹ is highly diagnostic, allowing for the clear differentiation between primary, secondary, and tertiary amines. By understanding the underlying principles of molecular vibrations and following a systematic approach to spectral analysis, researchers can confidently elucidate the functional group composition of their samples, accelerating the pace of discovery and development.
References
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Sulthana, S., et al. (2021). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Physics and Chemistry of Liquids, 59(4), 523-541. [Link]
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Shaikh, M. A., et al. (2022). The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO]. ResearchGate. Retrieved from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Zieliński, S., et al. (2022). Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. Catalysts, 12(8), 856. [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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A Practical Guide to Validating the Synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine via Thin-Layer Chromatography
For researchers and professionals in drug development, the efficient synthesis and validation of novel chemical entities are paramount. This guide provides an in-depth, experience-driven approach to validating the synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine, a primary amine with potential applications in medicinal chemistry. We will focus on the practical application of Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and reliable method for reaction monitoring and purity assessment. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible validation process.
The Synthetic Pathway: A Probable Route
While multiple synthetic routes to 2-(1-ethoxycyclobutyl)ethan-1-amine can be envisioned, a common and effective strategy involves the reduction of a corresponding nitrile precursor, 2-(1-ethoxycyclobutyl)acetonitrile. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup to yield the desired primary amine.[1][2][3]
The precursor, 2-(1-ethoxycyclobutyl)acetonitrile, can be synthesized through various methods, one plausible approach being the reaction of a 1-ethoxycyclobutyl halide with a cyanide salt. The stability and reactivity of the cyclobutane ring are key considerations in this synthesis.[4]
Why TLC is the Analytical Tool of Choice
In the context of this synthesis, TLC serves as an invaluable tool for several reasons:
-
Reaction Monitoring: TLC allows for the rapid and simultaneous visualization of the starting material (nitrile), the desired product (amine), and any potential byproducts on a single plate.[5][6] This provides a real-time snapshot of the reaction's progress, indicating the consumption of the starting material and the formation of the product.
-
Purity Assessment: By comparing the developed TLC plate to a reference spot of the starting material, one can qualitatively assess the purity of the final product. The presence of multiple spots in the product lane suggests the presence of impurities.
-
Cost-Effectiveness and Simplicity: Compared to more sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), TLC is significantly less expensive and requires minimal sample preparation and equipment.[7]
Experimental Protocol: A Self-Validating TLC System
This protocol is designed to be a self-validating system, where the inclusion of co-spots and reference standards provides internal controls for accurate interpretation.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (TEA) (e.g., 95:5:0.5 DCM:MeOH:TEA). The addition of a basic modifier like triethylamine is often necessary to prevent the streaking of polar amines on the silica gel plate.[7][8]
-
Visualization Reagent: Ninhydrin stain (0.2% solution in ethanol or butanol).[9][10][11] Ninhydrin is highly specific for primary amines, producing a characteristic purple or pink spot upon heating.[12][13][14]
-
Reaction Samples: Aliquots of the reaction mixture at different time points (e.g., t=0, t=1h, t=final).
-
Reference Standard: A sample of the starting material, 2-(1-ethoxycyclobutyl)acetonitrile.
Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for spotting the samples.[5]
-
Spotting: Using a capillary tube, spot small, concentrated aliquots of the starting material (SM), the reaction mixture (RM), and a co-spot (CO) containing both the starting material and the reaction mixture on the baseline.[5][14] The co-spot is crucial for definitively identifying the starting material spot in the reaction mixture lane.
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[5]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Dip the dried plate into the ninhydrin staining solution and then gently heat it with a heat gun until colored spots appear.[12][14] Primary amines will typically appear as purple or pink spots.[9][10]
Interpreting the Results: Causality in Chromatographic Behavior
The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase.[15]
-
Starting Material (Nitrile): The nitrile group is moderately polar. It will have a moderate affinity for the polar silica gel and will travel a certain distance up the plate.
-
Product (Primary Amine): The primary amine group is significantly more polar than the nitrile group. This strong interaction with the silica gel will cause the product to travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material.[16][17]
The Retention Factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[16][18]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf Value | Visualization with Ninhydrin |
| 2-(1-ethoxycyclobutyl)acetonitrile (Starting Material) | Moderately Polar | Higher Rf | No reaction (no color) |
| 2-(1-ethoxycyclobutyl)ethan-1-amine (Product) | Highly Polar | Lower Rf | Purple/Pink spot |
Table 1: Expected TLC behavior of the starting material and product.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Caption: Workflow for TLC analysis of the synthesis.
Comparison with Alternative Techniques
While TLC is an excellent primary validation tool, other techniques offer complementary information.
| Technique | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, inexpensive, simple setup, good for reaction monitoring.[7] | Primarily qualitative, lower resolution than other methods.[19] |
| High-Performance Liquid Chromatography (HPLC) | Highly quantitative, excellent resolution, can be automated. | More expensive, requires more complex equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile compounds, provides structural information (MS). | Requires derivatization for polar amines, high temperature can degrade some samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive identification. | Expensive, requires larger sample amounts, not ideal for real-time reaction monitoring. |
Table 2: Comparison of analytical techniques for synthesis validation.
Conclusion: An Integrated Approach to Synthesis Validation
Validating the synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine through TLC provides a rapid and reliable method to monitor reaction progress and assess product purity. The key to a successful and trustworthy analysis lies in a well-designed experimental protocol that includes appropriate reference standards and co-spotting. While TLC is a powerful frontline tool, for comprehensive characterization and quantification, it should be complemented by more advanced techniques such as NMR and HPLC in the later stages of drug development. This integrated approach, grounded in a solid understanding of the underlying chemical principles, ensures the scientific integrity and success of the synthetic process.
References
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Chemistry LibreTexts. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). TLC visualization (staining) reagent ninhydrin. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
-
University of Mississippi. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Retrieved from [Link]
-
WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain. YouTube. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines.... Retrieved from [Link]
-
California State Polytechnic University, Pomona. (2024, October 24). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Retrieved from [Link]
-
Save My Exams. (2025, January 19). Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
PubMed. (2019, November 15). An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Evaluation of TLC-densitometry assay validation applied to complex matrix. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
-
SpringerLink. (2024, October 15). Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Retrieved from [Link]
-
eGrove. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]
-
MPL Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride (C8H17NO). Retrieved from [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride
Executive Summary & Core Directive
You are handling 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride , a specialized building block likely used in the synthesis of bioactive scaffolds. While specific toxicological data for this exact structure may be limited in public repositories, its functional groups—a primary amine salt attached to a lipophilic cyclobutyl-ether moiety—dictate a strict Universal Precaution approach.
The Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT-SE 3) .[1] Due to the lipophilic nature of the ethoxy-cyclobutyl group, assume potential for enhanced dermal absorption compared to simple alkyl amines.
This guide prioritizes containment of hygroscopic dusts and prevention of cross-contamination , which protects both the operator and the integrity of your moisture-sensitive assay.
Hazard Assessment & Mechanistic Logic
To understand the PPE, you must understand the molecule. We do not follow rules blindly; we mitigate specific chemical behaviors.
| Functional Group | Chemical Behavior | Physiological Risk | Mitigation Strategy |
| Primary Amine (R-NH₂) | Basic; potential hydrogen bond donor/acceptor. | Chemical burns (if free base), sensitization, mucosal irritation. | Double Nitrile Gloves: Prevents permeation. Fume Hood: Prevents inhalation.[2][3] |
| Hydrochloride Salt (.HCl) | Acidic in solution; Hygroscopic (absorbs atmospheric water). | Irritating dust; exothermic heat upon rapid dissolution. | Splash Goggles: Protects against acidic dust/splash. Desiccated Storage: Prevents degradation. |
| Cyclobutyl/Ethoxy | Lipophilic (fat-soluble) domains. | Increases potential for the molecule to cross the skin barrier. | Tyvek Sleeves/Lab Coat: Minimizes skin contact surface area. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<10g) . For process scale (>100g), upgrade to full respiratory face masks.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine amine-salt dusts that can bypass side shields and react with eye moisture to form acidic solutions [1]. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thick) | Outer: Changed immediately upon contamination. Inner: Acts as a permeation barrier. Amines can permeate nitrile over time; the second layer provides the necessary "breakthrough time" buffer [2]. |
| Dermal (Body) | Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers | The wrist gap between glove and coat is the #1 exposure point. Sleeve covers bridge this gap and protect personal clothing from clinging dusts. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Control: Engineering controls (hood) supersede PPE. If weighing outside a hood is unavoidable, an N95/P100 respirator is mandatory to prevent inhalation of irritant dusts [3]. |
Operational Workflows (Visualized)
Diagram 1: PPE & Handling Decision Tree
Caption: Logical flow for selecting PPE based on operational state (Solid vs. Solution).
Detailed Operational Protocols
A. Weighing & Transfer (Critical Step)
Risk: Static electricity often causes amine salts to "jump" or disperse as fine dust.
-
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table.
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder. This is crucial for accurate mass balance and safety.
-
Transfer: Use a disposable funnel. Do not pour from the stock bottle; use a clean spatula to transfer small amounts to avoid raising a dust cloud.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.
B. Solubilization
Risk: Mild exotherm (heat release) upon dissolution of HCl salts.
-
Solvent Choice: The compound is likely soluble in water, methanol, and DMSO.
-
Addition Order: Add the solid to the solvent , not solvent to solid. This allows for better heat dissipation.
-
Agitation: Stir gently. If the solution becomes cloudy, ensure the pH is not causing the free base to precipitate (if in aqueous media).
Disposal & Waste Management
Proper disposal prevents environmental contamination and regulatory fines. Amine salts must be segregated correctly.
Diagram 2: Waste Stream Logic
Caption: Segregation logic for amine salt waste to prevent incompatible mixing.
Disposal Protocol:
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels go into "Hazardous Solid Waste." Do not throw in regular trash.
-
Liquid Waste:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .
-
If dissolved in Methanol/DMSO/Water : Dispose in Non-Halogenated Waste .
-
Note: Although the molecule contains Chloride (Cl), the "Halogenated" waste designation usually refers to the solvent's combustibility profile. However, always follow your specific facility's EHS guidelines regarding high-concentration chloride salts [4].
-
Emergency Response (Spill & Exposure)
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. The HCl salt is water-soluble, so water is the most effective decontamination agent.
-
Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (potential for corneal abrasion from particulates).
-
Spill Cleanup (Powder):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor. [Link]
-
Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System: User-Friendly Reference Document. [Link]
-
American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
